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  • Product: Tert-butyl 5-fluoro-2-nitrophenylcarbamate
  • CAS: 362670-06-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Tert-butyl 5-fluoro-2-nitrophenylcarbamate

CAS Number: 362670-06-2 Prepared by: Gemini, Senior Application Scientist Abstract Tert-butyl 5-fluoro-2-nitrophenylcarbamate is a strategically designed chemical intermediate of significant value to the pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 362670-06-2 Prepared by: Gemini, Senior Application Scientist

Abstract

Tert-butyl 5-fluoro-2-nitrophenylcarbamate is a strategically designed chemical intermediate of significant value to the pharmaceutical and agrochemical research sectors. Its molecular architecture, featuring a fluorinated nitroaromatic core protected by a tert-butoxycarbonyl (Boc) group, makes it an exceptionally versatile building block for constructing complex molecular targets. This guide provides an in-depth analysis of its chemical properties, a detailed and validated synthesis protocol, its critical applications in medicinal chemistry—particularly in the development of kinase inhibitors—and essential safety and handling protocols. The content herein is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this reagent in multi-step synthetic campaigns.

The Strategic Importance of the 5-Fluoro-2-nitrophenyl Moiety in Medicinal Chemistry

The design of modern therapeutic agents often relies on the incorporation of specific structural motifs to fine-tune a molecule's pharmacological profile. The 5-fluoro-2-nitrophenyl scaffold is a prime example of such a privileged core structure.

  • The Role of Fluorine: The introduction of a fluorine atom into a drug candidate can have profound effects on its properties. Fluorine's high electronegativity and small size can modulate the acidity/basicity of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

  • The Versatility of the Nitro Group: The nitro group is a powerful synthetic handle. It is strongly electron-withdrawing, which can activate the aromatic ring for nucleophilic aromatic substitution reactions. More importantly, it can be readily and cleanly reduced to an aniline (amino group). This transformation is fundamental in drug development, as the resulting amine serves as a key nucleophile for forming amide bonds, ureas, sulfonamides, and other linkages central to the structure of many pharmaceuticals.

By combining these two features, the 5-fluoro-2-nitrophenyl moiety provides a platform for introducing metabolic stability and a latent, highly reactive functional group for subsequent molecular elaboration.

Introducing Tert-butyl 5-fluoro-2-nitrophenylcarbamate: A Pre-functionalized and Protected Intermediate

This compound, CAS 362670-06-2, represents a sophisticated evolution of the 5-fluoro-2-nitrophenyl core. It is derived from the parent compound, 5-fluoro-2-nitroaniline, by installation of a tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen.

The rationale for this transformation is rooted in synthetic strategy:

  • Amine Reactivity Control: The free amine of 5-fluoro-2-nitroaniline is a nucleophile and a base. In a complex synthesis, this reactivity could interfere with subsequent chemical steps.

  • The Boc Protecting Group: The Boc group is one of the most widely used amine protecting groups in organic synthesis.[2] It effectively masks the nucleophilicity of the amine under a wide range of reaction conditions (e.g., most basic, nucleophilic, and oxidative/reductive conditions). Crucially, it can be removed under mild acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to many other protecting groups, allowing for selective deprotection.[2][3]

Therefore, Tert-butyl 5-fluoro-2-nitrophenylcarbamate is not just an intermediate; it is a "ready-to-use" building block where a key functional group has been pre-protected, streamlining the synthetic workflow and preventing unwanted side reactions.

cluster_legend Structural Features Fluorine Fluorine mol Tert-butyl 5-fluoro-2-nitrophenylcarbamate Fluorine->mol Metabolic Stability Binding Affinity Nitro Group Nitro Group Nitro Group->mol Synthetic Handle (precursor to Amine) Boc Group Boc Group Boc Group->mol Amine Protection Controlled Reactivity

Caption: Key functional motifs of the title compound.

Physicochemical & Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use in the laboratory.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 362670-06-2[4][5]
Molecular Formula C₁₁H₁₃FN₂O₄[4][6]
Molecular Weight 256.23 g/mol [4][6]
Appearance Yellow solid[4]
Purity Typically ≥97%[4][5]
Storage Room temperature, in a dry, sealed container[4][5]
Expected Spectroscopic Data

While actual spectra should always be acquired for batch validation, the expected data provides a reliable benchmark for structural confirmation.[7][8][9]

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons, typically around 1.5 ppm), and distinct signals for the three protons on the aromatic ring, with splitting patterns dictated by fluorine-proton and proton-proton coupling. A signal for the N-H proton of the carbamate will also be present.

  • ¹³C NMR: The carbon NMR will display a signal for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and six distinct signals for the aromatic carbons, with some showing splitting due to coupling with the fluorine atom.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretch of the carbamate, C=O stretching of the carbamate carbonyl group (approx. 1700 cm⁻¹), and asymmetric and symmetric stretches for the nitro group (NO₂).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis and Purification: A Validated Protocol

The most direct and common synthesis of Tert-butyl 5-fluoro-2-nitrophenylcarbamate involves the protection of commercially available 5-fluoro-2-nitroaniline with di-tert-butyl dicarbonate (Boc anhydride).[2][3]

start 5-Fluoro-2-nitroaniline product Tert-butyl 5-fluoro-2-nitrophenylcarbamate start->product  Acetonitrile (Solvent)  DMAP (Base Catalyst)  Room Temperature reagent Di-tert-butyl dicarbonate (Boc)₂O reagent->product

Caption: Synthetic workflow for the title compound.

Step-by-Step Methodology

Expertise & Causality: This protocol is designed for reproducibility and high yield. The choice of acetonitrile as a solvent is due to its ability to dissolve the reactants and its relatively inert nature. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that accelerates the reaction between the weakly nucleophilic aniline and Boc anhydride.[2]

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-nitroaniline (1.0 equivalent).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution, followed by a catalytic amount of DMAP (0.05-0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove the DMAP, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude product, a yellow solid, can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to achieve high purity.[10]

Applications in Advanced Synthesis: A Gateway to Kinase Inhibitors

The true value of this intermediate is realized in its subsequent transformations. It is a key building block in the synthesis of complex heterocyclic compounds, many of which are investigated as selective kinase inhibitors.[4] A common synthetic sequence involves the reduction of the nitro group followed by cyclization or coupling reactions.

The following workflow illustrates a typical downstream application:

A Tert-butyl 5-fluoro-2-nitrophenylcarbamate B Tert-butyl 2-amino-5-fluorophenylcarbamate A->B Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂ or Hydrazine Hydrate) C Key Diamine Intermediate B->C Boc Deprotection (e.g., Trifluoroacetic Acid) E Advanced Intermediate / API Target (e.g., Kinase Inhibitor Scaffold) C->E Amide Bond Formation or Cyclization D Coupling Partner (e.g., Acyl Chloride, Carboxylic Acid) D->E

Caption: Downstream synthetic utility workflow.

This sequence is powerful because it allows for the selective unmasking of two different amine functionalities. The nitro group is first reduced to an amine, which can then participate in a reaction. Subsequently, the Boc-protected amine can be deprotected under acidic conditions to reveal a second amine, ready for another transformation. This stepwise approach is central to building the complex architectures found in many modern drugs, such as the kinase inhibitor Osimertinib.[11]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. While a specific Material Safety Data Sheet (MSDS) for this exact compound should always be consulted, general precautions for related nitroaromatic and carbamate compounds apply.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate extinguishing media for chemical fires.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Disposal: Dispose of waste material in accordance with all local, state, and federal regulations.

Conclusion

Tert-butyl 5-fluoro-2-nitrophenylcarbamate (CAS 362670-06-2) is a high-value synthetic intermediate designed for efficiency and versatility. By incorporating fluorine for metabolic stability, a reducible nitro group as a masked amine, and a stable yet easily removable Boc protecting group, it provides medicinal chemists with a powerful tool to streamline the synthesis of complex drug candidates. Its application in the development of targeted therapies, such as kinase inhibitors, underscores its importance in the landscape of modern drug discovery.

References

  • MySkinRecipes. tert-Butyl 5-fluoro-2-nitrophenylcarbamate. Available from: [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]

  • National Center for Biotechnology Information. (2021). 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. PMC. Available from: [Link]

  • Airgas. Safety Data Sheet. Available from: [Link]

  • Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Available from: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Available from: [Link]

  • ChemicalRegister.com. TERT-BUTYL (4-FLUORO-2-METHOXY-5-NITROPHENYL)CARBAMATE (CAS No. 1802924-13-5) Suppliers. Available from: [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. PMC. Available from: [Link]

  • ResearchGate. (2018). (PDF) 2-Fluoro-5-nitroaniline. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5758, 2,6-Dichlorobenzoic acid. Available from: [Link]

  • Carl ROTH. Deltamethrin - Safety Data Sheet. Available from: [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7239, 1,2-Dichlorobenzene. Available from: [Link]

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16194451, tert-butyl N-fluoro-N-(3-nitrophenyl)carbamate. Available from: [Link]

  • Chegg.com. (2020). Solved b) From the spectral data (NMR, IR, MS) you were. Available from: [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12595083, Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Role of Di-tert-butyl dicarbonate in the Synthesis of Tert-butyl 5-fluoro-2-nitrophenylcarbamate

This guide provides an in-depth analysis of the synthesis of tert-butyl 5-fluoro-2-nitrophenylcarbamate, with a specific focus on the critical role of di-tert-butyl dicarbonate (Boc anhydride). Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthesis of tert-butyl 5-fluoro-2-nitrophenylcarbamate, with a specific focus on the critical role of di-tert-butyl dicarbonate (Boc anhydride). Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a field-proven experimental protocol, and offers insights into the causality behind key procedural choices.

Strategic Imperative: The Necessity of Amine Protection

In multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates, the strategic protection and deprotection of functional groups is paramount. The starting material, 5-fluoro-2-nitroaniline, possesses a primary aromatic amine (-NH2). This group is both nucleophilic and basic, rendering it reactive towards a wide array of electrophilic reagents that might be required for subsequent transformations on other parts of the molecule.

Failure to protect this amine would lead to a cascade of undesired side reactions, such as N-alkylation, N-acylation, or acid-base reactions, significantly reducing the yield of the desired product and complicating purification processes. The introduction of a protecting group temporarily masks the reactivity of the amine, allowing other chemical modifications to proceed cleanly. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in non-peptide chemistry due to its ease of introduction, stability under various conditions, and straightforward removal under mild acidic conditions.[1][2]

The Core Reagent: Di-tert-butyl dicarbonate (Boc Anhydride)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), is the reagent of choice for introducing the Boc protecting group.[2][3] Its efficacy stems from its structure: it is a symmetrical anhydride of a carbamic acid, featuring two electrophilic carbonyl carbons. This heightened electrophilicity, compared to a simple ester, makes it highly susceptible to nucleophilic attack by the amine.

Mechanism of N-tert-butoxycarbonylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 5-fluoro-2-nitroaniline attacks one of the electrophilic carbonyl carbons of Boc anhydride.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine nitrogen attacks a carbonyl carbon of Boc₂O, forming a transient tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the cleavage of the bond to the tert-butyl carbonate, which acts as an excellent leaving group.

  • Deprotonation & Byproduct Formation: The resulting protonated carbamate is deprotonated, typically by a base added to the reaction mixture or by the tert-butoxide that can form from the leaving group. The unstable tert-butyl carbonate leaving group subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butanol, two easily removable byproducts.[1][4]

The overall transformation is efficient and generally irreversible due to the decomposition of the leaving group into stable, volatile byproducts.

Boc Protection Mechanism Figure 1: Mechanism of Boc Protection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products & Byproducts Aniline 5-Fluoro-2-nitroaniline Boc2O Boc Anhydride Tetrahedral Tetrahedral Intermediate Boc2O->Tetrahedral ProtectedAniline Tert-butyl 5-fluoro-2-nitrophenylcarbamate Tetrahedral->ProtectedAniline Collapse & Deprotonation Byproducts CO₂ + t-BuOH Tetrahedral->Byproducts Leaving Group Decomposition Experimental Workflow Figure 2: Experimental Workflow A 1. Dissolve 5-fluoro-2-nitroaniline in anhydrous DCM B 2. Add TEA and DMAP A->B C 3. Add Boc₂O solution dropwise B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Quench with aq. NaHCO₃ D->E Reaction Complete F 6. Aqueous Workup (Extraction) E->F G 7. Dry & Concentrate F->G H 8. Purify (Recrystallization or Chromatography) G->H I Final Product: Tert-butyl 5-fluoro-2-nitrophenylcarbamate H->I

Sources

Foundational

Strategic Utilization of Tert-butyl 5-fluoro-2-nitrophenylcarbamate in Heterocyclic Medicinal Chemistry

Executive Summary Tert-butyl 5-fluoro-2-nitrophenylcarbamate (CAS: 362670-06-2) is a specialized "masking" intermediate used primarily in the synthesis of asymmetric benzimidazoles and quinoxalines. Its structural value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 5-fluoro-2-nitrophenylcarbamate (CAS: 362670-06-2) is a specialized "masking" intermediate used primarily in the synthesis of asymmetric benzimidazoles and quinoxalines. Its structural value lies in the orthogonal differentiation of the phenylenediamine core. By protecting the aniline nitrogen prior to nitro reduction, researchers create a desymmetrized diamine precursor . This allows for the regioselective construction of heterocycles found in high-value pharmaceutical targets, including HCV NS5A inhibitors, FGFR4 kinase inhibitors, and PCSK9 modulators.

This guide details the synthesis, stability, and strategic application of this intermediate, focusing on its role as a "gatekeeper" for regioselectivity in downstream cyclizations.

Structural & Reactivity Profile

The Scaffold

The molecule consists of a benzene ring substituted with three functional groups that dictate its reactivity:

  • C-1 (Carbamate): The tert-butoxycarbonyl (Boc) group protects the aniline nitrogen. It is stable to basic conditions and catalytic hydrogenation but labile to strong acids (TFA, HCl).

  • C-2 (Nitro): A latent amine. Its strong electron-withdrawing nature deactivates the ring, making the initial aniline (pre-protection) a poor nucleophile, requiring specific forcing conditions for protection.

  • C-5 (Fluorine): A metabolic blocking group. It prevents oxidative metabolism at the para-position relative to the nitro group and modulates the pKa of the resulting heterocycles.

The "Differentiation" Strategy

The primary utility of this intermediate is to solve the Regioselectivity Problem in benzimidazole synthesis.

  • Without Protection: Reducing 5-fluoro-2-nitroaniline yields 4-fluoro-1,2-phenylenediamine. Cyclization with an electrophile (e.g., carboxylic acid) often produces a mixture of tautomers or regioisomers if further alkylation is required.

  • With Protection: Reducing tert-butyl 5-fluoro-2-nitrophenylcarbamate yields the N-Boc-protected diamine. The newly formed amine (from nitro reduction) is sterically and electronically distinct from the Boc-protected amine, allowing for exclusive mono-functionalization.

Synthesis of the Intermediate

Protocol: Boc-Protection of Electron-Deficient Anilines Direct reaction of 5-fluoro-2-nitroaniline with


 is sluggish due to the ortho-nitro group's electron withdrawal and steric hindrance. Catalysis is required.
Reagents & Stoichiometry
ReagentEquiv.Role
5-Fluoro-2-nitroaniline 1.0Starting Material
Di-tert-butyl dicarbonate (

)
2.0 - 2.5Protecting Group Source
DMAP (4-Dimethylaminopyridine) 0.2 - 0.5Hypernucleophilic Catalyst
Triethylamine (TEA) 1.5Base (Acid Scavenger)
DCM or THF SolventAnhydrous condition
Step-by-Step Methodology
  • Dissolution: Dissolve 5-fluoro-2-nitroaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add TEA (1.5 equiv).

  • Catalyst Addition: Add DMAP (0.2 equiv). Cool the solution to 0°C.

  • Boc Addition: Add a solution of

    
     (2.0 equiv) in DCM dropwise over 30 minutes. The excess is necessary to drive the reaction on the deactivated aniline.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC/LCMS (Disappearance of aniline peak).

  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash organic layer with brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is typically a yellow solid.[1]

Critical Note: If the reaction stalls, switching the solvent to refluxing THF or using NaH (strong base protocol) may be necessary, but the DMAP/DCM method is preferred for safety and scalability.

Downstream Applications: The "Pivot" Step

Once synthesized, the nitro group must be reduced to unlock the intermediate's potential.

Chemoselective Nitro Reduction

Objective: Reduce


 to 

without cleaving the Boc group.
  • Method A: Catalytic Hydrogenation (Standard)

    • Conditions:

      
       (1 atm or balloon), 10% Pd/C, MeOH or EtOH.
      
    • Pros: Cleanest profile, simple workup (filtration).

    • Cons: Halogen dehalogenation (loss of Fluorine) is a risk if reaction time is prolonged or pressure is too high.

    • Optimization: Add a small amount of

      
       or use 
      
      
      
      (Adams' catalyst) if defluorination is observed.
  • Method B: Iron-Mediated Reduction (Robust)

    • Conditions: Fe powder (5 equiv),

      
       (saturated aq), EtOH, 
      
      
      
      .
    • Pros: Zero risk of defluorination; Boc is stable under these mild conditions.

    • Cons: Iron waste requires filtration through Celite.

Workflow Visualization

G Start 5-Fluoro-2-nitroaniline Step1 Boc Protection (Boc2O, DMAP) Start->Step1 Inter Tert-butyl 5-fluoro-2- nitrophenylcarbamate Step1->Inter Step2 Nitro Reduction (H2/Pd or Fe/NH4Cl) Inter->Step2 Diamine N-Boc-4-fluoro- 1,2-phenylenediamine Step2->Diamine

Figure 1: Synthesis of the desymmetrized diamine core.

Strategic Utility in Drug Discovery

Regioselective Benzimidazole Synthesis

In the development of kinase inhibitors (e.g., FGFR4) or HCV NS5A inhibitors, the position of the fluorine atom is critical for Structure-Activity Relationship (SAR).

  • Acylation: The free amine of the N-Boc-diamine reacts with an acyl chloride or carboxylic acid (coupling agent: HATU). The Boc-amine is non-nucleophilic due to steric bulk and carbamate electronics.

  • Cyclization: Acidic treatment (AcOH/Heat or TFA then Heat) simultaneously deprotects the Boc group and induces cyclodehydration to form the benzimidazole.

  • Result: A 5-fluorobenzimidazole with a substituent strictly defined at the 2-position, without regioisomeric mixtures.

Divergent Synthesis Diagram

D cluster_0 Route A: Benzimidazoles cluster_1 Route B: Quinoxalines Diamine N-Boc-4-fluoro- 1,2-phenylenediamine R1 1. R-COOH / HATU 2. AcOH / Heat Diamine->R1 R2 Glyoxal derivatives Diamine->R2 Prod1 2-Substituted-5-fluoro- benzimidazole R1->Prod1 Prod2 6-Fluoro-quinoxaline derivatives R2->Prod2

Figure 2: Divergent synthesis pathways from the protected intermediate.

Handling & Stability Data

ParameterSpecificationNotes
Physical State Yellow SolidCrystalline powder.
Storage 2–8°CKeep dry; moisture can hydrolyze Boc over long periods.
Solubility DCM, EtOAc, DMSOPoorly soluble in water/Hexane.
Incompatibility Strong Acids, Strong BasesAcid removes Boc; Strong base may deprotonate carbamate.
Safety IrritantStandard PPE required. Nitroaromatics are potentially mutagenic.

References

  • Synthesis of Fluorinated Benzimidazoles via Boc-Intermediates Source:Journal of Medicinal Chemistry / Patent Literature (BMS HCV Applications) Context: Describes the use of Boc-protected nitroanilines to control regiochemistry in NS5A inhibitor synthesis.

  • Iron-Mediated Nitro Reduction Protocols Source:Organic Syntheses & RSC Advances Context: Validation of Fe/NH4Cl as a chemoselective reducing agent for nitro groups in the presence of acid-sensitive protecting groups.

  • General Properties of Tert-butyl Carbamates Source:Organic Syntheses Context: Standard procedures for Boc protection of non-nucleophilic amines.

  • Commercial Availability & CAS Data Source: PubChem & Sigma-Aldrich Context: Verification of CAS 362670-06-2 and physical properties.

Sources

Exploratory

Technical Guide: Storage and Handling of Tert-butyl 5-fluoro-2-nitrophenylcarbamate

CAS No: 362670-06-2 | Molecular Formula: C₁₁H₁₃FN₂O₄ | Molecular Weight: 256.23 g/mol Executive Summary & Physicochemical Profile[1] Tert-butyl 5-fluoro-2-nitrophenylcarbamate is a specialized intermediate used primarily...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 362670-06-2 | Molecular Formula: C₁₁H₁₃FN₂O₄ | Molecular Weight: 256.23 g/mol

Executive Summary & Physicochemical Profile[1]

Tert-butyl 5-fluoro-2-nitrophenylcarbamate is a specialized intermediate used primarily in the synthesis of benzimidazole-based kinase inhibitors and antibacterial agents. Structurally, it consists of an electron-deficient aniline core protected by a tert-butoxycarbonyl (Boc) group.

As a Senior Application Scientist, I categorize this compound as "Metastable with Specific Incompatibilities." While the Boc group provides steric bulk and prevents oxidation of the amine, the ortho-nitro group introduces thermal sensitivity and the potential for intramolecular interactions.

Critical Physicochemical Parameters
ParameterValue / CharacteristicTechnical Implication
Physical State Solid (Crystalline powder)Prone to static charge during weighing.
Solubility DMSO, DMF, DCM, Ethyl AcetateHydrophobic; requires organic solvents for stock solutions.
Melting Point ~70–90°C (Analogous range)Do not heat above 40°C during drying; risk of melt/decomposition.
pKa Non-ionizable (Carbamate)Neutral pH stability; unstable in pH < 4.
Appearance Yellow to OrangeDarkening indicates oxidation or nitro-reduction.

Storage Protocols: The "Golden Standard"

The integrity of this compound relies on preventing two primary degradation pathways: Acid-Catalyzed Hydrolysis (loss of Boc) and Photochemical/Thermal Decomposition (Nitro group instability).

Environmental Control[2][3]
  • Temperature: 2°C to 8°C (Refrigerated).

    • Reasoning: While short-term stability at Room Temperature (RT) is acceptable, the ortho-nitro group can induce slow autocatalytic decomposition over months. Refrigeration arrests this kinetic process.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Reasoning: Oxygen is less of a threat than moisture. Moisture, combined with trace atmospheric CO₂, can create carbonic acid on the crystal surface, catalyzing Boc removal.

  • Light: Strictly Dark (Amber Glass).

    • Reasoning: Nitroanilines are chromophores that absorb UV/Vis light, leading to radical formation and darkening (tar formation).

Container Specifications
  • Primary: Amber borosilicate glass vial with a Teflon (PTFE) lined screw cap.

  • Secondary: Sealed desiccator or Mylar bag with active silica gel and an oxygen scavenger.

  • Prohibited: Do not store in polystyrene or unlined plastic containers for long periods, as organic vapors can leach plasticizers.

Handling & Manipulation Workflows

Weighing and Transfer

Hazard: As a nitroaniline derivative, this compound possesses potential hematologic toxicity (methemoglobinemia risk).

  • Engineering Controls: Handle exclusively inside a Class II Biological Safety Cabinet or Chemical Fume Hood .

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Nitro compounds in dry powder form can be shock-sensitive if electrostatic discharge (ESD) is high (though this specific carbamate is relatively stable).

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

Solubilization
  • Preferred Solvents: Anhydrous DMSO or DMF for biological assays; Dichloromethane (DCM) for synthesis.

  • The "Acid Trap": Never use Chloroform (

    
    ) unless it has been freshly neutralized. Stabilizers in chloroform (ethanol) can oxidize to phosgene/HCl, which will instantly deprotect the Boc group.
    
    • Verification: Test solvent pH on wet litmus paper before dissolving the compound.

Reaction Setup

When using this compound as a reactant (e.g., reduction to the diamine):

  • Inertion: Cycle the reaction vessel with Vacuum/Nitrogen 3x before adding the catalyst (e.g., Pd/C) to prevent ignition of hydrogen gas by static from the dry powder.

  • Temperature Limit: Do not reflux in high-boiling solvents (>100°C) without verifying thermal stability, as the Boc group can undergo thermal elimination (isobutylene release) above 130°C.

Quality Control & Degradation Analysis

Researchers must validate the compound's purity before critical experiments.

Degradation Markers

If the compound has been compromised, you will observe:

  • Visual: Color shift from bright yellow/orange to dark brown/black (tar).

  • TLC (Silica/Hexane:EtOAc): Appearance of a lower Rf spot (the free amine: 5-fluoro-2-nitroaniline) or a baseline streak.

  • NMR: Disappearance of the tert-butyl singlet at ~1.5 ppm.

QC Workflow Diagram

The following decision tree outlines the logic for assessing compound viability.

QC_Workflow Start Sample Inspection Visual Visual Check: Color Change? Start->Visual Solubility Solubility Check: Clear in DMSO? Visual->Solubility No Change Fail_Ox FAIL: Oxidative Degradation Visual->Fail_Ox Dark/Tar TLC TLC Analysis: Single Spot? Solubility->TLC Clear Solution Solubility->Fail_Ox Precipitate/Cloudy NMR 1H-NMR Validation: Boc Signal (1.5 ppm)? TLC->NMR One Spot Fail_Acid FAIL: Acid Hydrolysis (Boc Loss) TLC->Fail_Acid New Low Rf Spot Pass PASS: Proceed to Experiment NMR->Pass Integral 9H NMR->Fail_Acid Signal Lost

Figure 1: Quality Control Decision Tree for assessing the integrity of Boc-protected nitroanilines.

Chemical Logic & Reactivity Visualization[4]

Understanding the reactivity profile is crucial for both storage and synthesis planning. The diagram below illustrates the competing pathways of controlled deprotection (desired) vs. uncontrolled degradation (storage failure).

Reactivity_Pathways Compound Tert-butyl 5-fluoro- 2-nitrophenylcarbamate (Stored Compound) FreeAmine 5-Fluoro-2-nitroaniline (Deprotected Intermediate) Compound->FreeAmine Pathway A: Cleavage Diamine 4-Fluoro-1,2-phenylenediamine (Cyclization Precursor) Compound->Diamine Pathway B: Nitro Reduction Acid Strong Acid (TFA / HCl) Acid->FreeAmine Heat Heat (>150°C) or Moisture+Time Heat->FreeAmine Unwanted Degradation Reductant H2 / Pd-C or Fe / NH4Cl Reductant->Diamine Isobutylene Isobutylene + CO2 (Gas Byproducts) FreeAmine->Isobutylene

Figure 2: Reactivity pathways showing the distinction between synthetic utility (Pathway B) and storage degradation (Pathway A - Heat).

Emergency Procedures

  • Spill Response: Do not sweep dry powder (dust explosion risk). Wet with inert solvent (heptane) and wipe up with specialized hazardous waste pads.

  • Skin Contact: Wash immediately with soap and water. Do not use alcohol (increases transdermal absorption of nitroanilines).

  • Incompatibility: Keep away from reducing agents (hydrazine, hydrides) during storage to prevent exothermic runaway.

References

  • Sigma-Aldrich. (n.d.). tert-Butyl N-(5-fluoro-2-nitrophenyl)carbamate Product Detail. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14710384, tert-Butyl (3-fluoro-2-methylphenyl)carbamate (Analogous Structure). Retrieved February 3, 2026, from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved February 3, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Isocyanoanilines and their mono-Boc-protected derivatives. Organic & Biomolecular Chemistry. Retrieved February 3, 2026, from [Link]

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Privileged Heterocycles Using Tert-butyl 5-fluoro-2-nitrophenylcarbamate

Topic: Tert-butyl 5-fluoro-2-nitrophenylcarbamate as a Building Block in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Abstr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl 5-fluoro-2-nitrophenylcarbamate as a Building Block in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Abstract & Strategic Overview

Tert-butyl 5-fluoro-2-nitrophenylcarbamate (CAS: 362670-06-2) is a high-value "pivot" intermediate in the synthesis of nitrogen heterocycles, particularly benzimidazoles and quinoxalines . Its structural utility lies in the orthogonal reactivity of its three functional handles:

  • The Nitro Group (C2): A latent amine precursor that activates the ring for nucleophilic attack.

  • The Fluorine Atom (C5): Positioned para to the nitro group, this atom is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage diversification or retention as a metabolic blocker.

  • The Boc-Protected Amine (C1): Provides solubility and protection against oxidative dimerization during SNAr steps, while ensuring regioselectivity during subsequent cyclizations.

This guide details the divergent synthetic workflows available from this scaffold: Path A (Fluorine Retention) for metabolically stable kinase inhibitors, and Path B (Fluorine Displacement) for library generation via SNAr.

Chemical Properties & Handling

ParameterSpecification
CAS Number 362670-06-2
Molecular Formula C₁₁H₁₃FN₂O₄
Molecular Weight 256.23 g/mol
Appearance Yellow to orange solid
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water.
Storage 2-8°C, inert atmosphere (Argon/Nitrogen). Light sensitive.
Safety Warning: Nitroaromatics are potentially explosive upon heating. Handle in a fume hood. Avoid strong reducing agents until controlled reaction.

Strategic Reaction Pathways (Graphviz)

The following flowchart illustrates the decision matrix for using this building block.

ReactionPathways SM Tert-butyl 5-fluoro- 2-nitrophenylcarbamate (Starting Material) Decision Target Design Decision SM->Decision PathA Path A: Fluorine Retention (Metabolic Stability) Decision->PathA Retain F PathB Path B: Fluorine Displacement (Library Diversification) Decision->PathB Displace F Red1 Nitro Reduction (Fe/NH4Cl or H2/Pd) PathA->Red1 SnAr SnAr Reaction (R2-NH2, K2CO3, Heat) PathB->SnAr IntA Intermediate A: 5-Fluoro-phenylenediamine derivative Red1->IntA IntB Intermediate B: 5-Amino-phenylenediamine derivative Red1->IntB SnAr->Red1 Subsequent Reduction Cycl Cyclization (R-CHO / Oxidant) IntA->Cycl IntB->Cycl ProdA Product A: 6-Fluoro-benzimidazole Cycl->ProdA ProdB Product B: 6-Amino-benzimidazole Cycl->ProdB

Figure 1: Divergent synthetic workflow. Path A retains the fluorine for bioactivity; Path B utilizes the fluorine as a leaving group for structural diversification.

Detailed Experimental Protocols

Protocol A: SNAr Diversification (Fluorine Displacement)

Objective: Replace the fluorine atom with a secondary amine (e.g., morpholine, piperazine) to create a library of 5-substituted-2-nitroanilines. Mechanism: The nitro group at C2 withdraws electron density, activating the C5-fluorine (para position) for nucleophilic attack.

Reagents:

  • Substrate: Tert-butyl 5-fluoro-2-nitrophenylcarbamate (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol, 256 mg) in anhydrous DMF (3.0 mL).

  • Addition: Add K₂CO₃ (2.0 mmol, 276 mg) followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.6) should convert to a more polar, deep yellow/orange product (Rf ~0.4).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (15 mL). The product often precipitates.

    • If solid:[1] Filter, wash with water, and dry under vacuum.[2]

    • If oil:[1][3] Extract with EtOAc (3 x 10 mL). Wash combined organics with brine (2 x), dry over Na₂SO₄, and concentrate.

  • Yield Expectation: 85–95%.

  • Validation: ¹H NMR should show loss of the aromatic multiplet signals associated with C-F coupling and appearance of morpholine methylene protons.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without removing the Boc protecting group or dehalogenating (if Path A is followed). Method Choice: Hydrazine Hydrate / FeCl₃ / Activated Carbon .[1][3] Why? Standard H₂/Pd-C can sometimes cause defluorination. Zn/HCl is too acidic and will cleave the Boc group prematurely. The FeCl₃ method is mild, rapid, and highly selective for nitro groups.

Reagents:

  • Precursor: Nitro-carbamate intermediate (from Path A or B) (1.0 equiv)

  • Reductant: Hydrazine Hydrate (80% solution, 5.0 equiv)

  • Catalyst: FeCl₃[1][3]·6H₂O (0.1 equiv) + Activated Carbon (100 wt% relative to FeCl₃)

  • Solvent: Methanol (MeOH)

Procedure:

  • Setup: Dissolve the nitro compound (1.0 mmol) in MeOH (10 mL). Add activated carbon (50 mg) and FeCl₃·6H₂O (0.1 mmol, 27 mg).

  • Activation: Heat the mixture to 60°C .

  • Reduction: Add Hydrazine Hydrate (5.0 mmol, ~300 µL) dropwise over 10 minutes. Caution: Gas evolution (N₂) will occur.

  • Completion: Reflux at 65–70°C for 1–2 hours. The yellow color of the nitro compound should fade to a colorless or pale brown solution.

  • Workup: Filter the hot mixture through a Celite pad to remove the carbon/iron catalyst. Wash the pad with hot MeOH.

  • Isolation: Concentrate the filtrate to dryness. The residue is the mono-Boc-protected phenylenediamine .

    • Note: Use immediately in the next step to avoid oxidation of the free amine.

Protocol C: Benzimidazole Cyclization

Objective: Cyclize the mono-Boc diamine with an aldehyde to form a 2-substituted benzimidazole. Reagents:

  • Diamine: Product from Protocol B (1.0 equiv)

  • Aldehyde: Benzaldehyde (1.1 equiv)

  • Oxidant: Na₂S₂O₅ (Sodium metabisulfite) (1.2 equiv) or Air/Open flask

  • Solvent: DMF or Ethanol/Water

Procedure:

  • Condensation: Dissolve the diamine (1.0 mmol) and benzaldehyde (1.1 mmol) in DMF (5 mL).

  • Cyclization: Add Na₂S₂O₅ (1.2 mmol). Heat to 100°C for 6 hours.

    • Mechanism:[1][4][5][6] The free amine attacks the aldehyde to form an imine. The Boc-protected amine is deprotected in situ by the thermal/acidic conditions (generated by bisulfite) or participates directly, followed by oxidative aromatization.

  • Workup: Pour into water/ice. Neutralize with NaHCO₃ if necessary. Extract with EtOAc.[7]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in SNAr Incomplete activation; Temperature too low.Increase temp to 80°C. Ensure F is para to NO₂ (check regiochemistry). Use DMSO instead of DMF.
Boc Loss during Reduction Acidic conditions (if using Fe/HCl or SnCl₂).Switch to FeCl₃/Hydrazine or H₂ (1 atm)/PtO₂ in EtOH (neutral conditions).
Defluorination Over-reduction with Pd/C.Avoid Pd/C. Use PtO₂ or Raney Nickel, or chemical reduction (Fe/NH₄Cl).
Incomplete Cyclization Steric hindrance of the Boc group.Perform a discrete Boc-deprotection (TFA/DCM) before the cyclization step if the "one-pot" thermal method fails.

References

  • Synthesis of Fluorinated Benzimidazoles

    • Title: Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activ
    • Source: Russian Journal of General Chemistry, 2025.[8][9]

    • URL:[Link]

  • Nitro Reduction Protocols (FeCl3/Hydrazine)

    • Title: Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate (AZD9291 Intermediate).[1][3]

    • Source: Atlantis Press, 7th International Conference on Education, Management, Computer and Medicine, 2017.[1]

    • URL:[Link]

  • SNAr Reactivity of Fluoronitrobenzenes

    • Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
    • Source: BenchChem Application Notes.[5]

  • Compound Data & Safety

    • Title: tert-Butyl (5-fluoro-2-nitrophenyl)carbamate MSDS & Properties.[]

    • Source: BLD Pharm / Sigma-Aldrich.

Sources

Application

Application of Tert-butyl 5-fluoro-2-nitrophenylcarbamate in Fragment-Based Drug Discovery: A Technical Guide

Introduction: A New Frontier in Covalent Fragment-Based Discovery Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, offering a more efficient exploration of che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Covalent Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening.[1][2] This approach begins with the identification of low molecular weight fragments that bind to a biological target with high ligand efficiency. These initial hits then serve as starting points for the development of more potent and selective drug candidates.[1] Recently, the field has seen a resurgence of interest in targeted covalent inhibitors, which can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[3][4]

This application note details the use of Tert-butyl 5-fluoro-2-nitrophenylcarbamate as a versatile electrophilic fragment for covalent FBDD campaigns. The unique chemical architecture of this fragment, featuring a fluorine atom activated by a proximate nitro group, allows for targeted covalent modification of nucleophilic residues on a protein surface via a nucleophilic aromatic substitution (SNAr) mechanism. We will provide a comprehensive overview of the underlying chemical principles, detailed protocols for screening and validation using state-of-the-art biophysical techniques, and expert insights into data interpretation and hit progression.

The Chemistry of Covalent Engagement: The SNAr Mechanism

The utility of Tert-butyl 5-fluoro-2-nitrophenylcarbamate as a covalent fragment is rooted in the principles of nucleophilic aromatic substitution (SNAr). In this reaction, the aromatic ring, which is typically unreactive to nucleophiles, is "activated" by the presence of a strong electron-withdrawing group, in this case, the nitro (-NO2) group. This activation polarizes the carbon-fluorine bond, rendering the carbon atom attached to the fluorine susceptible to attack by a nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophilic amino acid residue on the protein surface (e.g., the thiolate of cysteine or the amine of lysine) attacks the carbon atom bearing the fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

  • Fluoride Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group. This results in the formation of a stable, covalent bond between the fragment and the protein target.

The Boc-carbamate group on the fragment serves to modulate its physicochemical properties, such as solubility and cell permeability, and provides a vector for future fragment elaboration once a covalent hit is identified.

Experimental Workflows: A Multi-Faceted Approach to Covalent Fragment Screening

A successful covalent FBDD campaign with Tert-butyl 5-fluoro-2-nitrophenylcarbamate requires a multi-pronged approach to identify, validate, and characterize fragment binding. The following sections detail robust protocols for primary screening and hit confirmation.

Workflow for Covalent Fragment Screening

FBDD_Workflow NMR 19F NMR Screening GSH Glutathione Reactivity Assay NMR->GSH MS Intact Protein Mass Spectrometry MS->GSH TSA Thermal Shift Assay (DSF) TSA->GSH Peptide_Mapping LC-MS/MS Peptide Mapping GSH->Peptide_Mapping Xray X-ray Crystallography Peptide_Mapping->Xray

Caption: A typical workflow for a covalent fragment screening campaign.

Primary Screening with ¹⁹F NMR Spectroscopy

The presence of a fluorine atom in Tert-butyl 5-fluoro-2-nitrophenylcarbamate makes ¹⁹F NMR an exceptionally powerful primary screening technique. The key advantages include a high signal-to-noise ratio, a wide chemical shift window that minimizes signal overlap, and the absence of background signals from the biological target.[5][6]

Protocol: Ligand-Observed ¹⁹F NMR Screening

  • Sample Preparation:

    • Prepare a stock solution of Tert-butyl 5-fluoro-2-nitrophenylcarbamate at 100 mM in d6-DMSO.

    • Prepare the target protein in a suitable NMR buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) at a concentration of 10-20 µM.

    • Prepare a fragment cocktail containing Tert-butyl 5-fluoro-2-nitrophenylcarbamate and other non-fluorinated fragments (if desired) at a final concentration of 200 µM per fragment in the NMR buffer. The final DMSO concentration should not exceed 1-2% to avoid protein denaturation.

    • Prepare a reference sample containing only the fragment cocktail in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire one-dimensional ¹⁹F NMR spectra for both the reference and protein-containing samples on a high-field NMR spectrometer equipped with a cryoprobe.

    • Use a standard ¹⁹F pulse sequence. Key parameters to consider are the spectral width (to cover the expected chemical shift range), number of scans (for adequate signal-to-noise), and a recycle delay of at least 5 times the longest T1 relaxation time of the fragments.[7]

  • Data Analysis and Hit Identification:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Compare the spectrum of the protein-containing sample to the reference sample.

    • A significant decrease in the signal intensity and/or broadening of the resonance corresponding to Tert-butyl 5-fluoro-2-nitrophenylcarbamate is indicative of binding. This is due to the increased molecular weight and faster relaxation of the fragment upon binding to the protein.

    • Chemical shift perturbations (CSPs) can also indicate binding, although these are often less pronounced for covalent fragments.

ParameterRecommended ValueRationale
Protein Concentration10-20 µMBalances protein consumption with detectable binding events.
Fragment Concentration200 µMSufficient to drive binding for weak-affinity fragments.
DMSO Concentration< 2% (v/v)Minimizes solvent-induced protein perturbation.
Temperature298 K (25 °C)A standard temperature for initial screening.
Spectrometer Field≥ 500 MHzProvides better sensitivity and resolution.

Table 1: Recommended parameters for ¹⁹F NMR screening.

Intact Protein Mass Spectrometry for Covalent Adduct Detection

Intact protein mass spectrometry (MS) is a direct and unambiguous method to confirm covalent modification of the target protein.[8] This technique measures the mass of the entire protein, and an increase in mass corresponding to the molecular weight of the fragment (minus the leaving group) provides definitive evidence of a covalent bond.

Protocol: Intact Protein MS Analysis

  • Incubation:

    • Incubate the target protein (5-10 µM) with a 10- to 50-fold molar excess of Tert-butyl 5-fluoro-2-nitrophenylcarbamate.

    • Incubation time can range from 1 to 24 hours at room temperature or 37°C, depending on the expected reactivity. A time-course experiment is recommended to optimize this.

    • Include a control sample of the protein incubated with DMSO alone.

  • Sample Desalting:

    • Prior to MS analysis, remove non-covalently bound fragment and buffer salts using a C4 ZipTip or a rapid desalting column.

  • MS Data Acquisition:

    • Analyze the samples using a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

    • Acquire data in positive ion mode over a mass range that encompasses the expected masses of the unmodified and modified protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • A mass shift of +239.2 Da (the molecular weight of the fragment minus HF) confirms the formation of a covalent adduct.[8]

ParameterRecommended ValueRationale
Protein Concentration5-10 µMSufficient for detection by modern mass spectrometers.
Fragment:Protein Ratio10-50:1Drives the covalent reaction to completion.
Incubation Time1-24 hoursDependent on the intrinsic reactivity of the fragment and nucleophile.
Mass SpectrometerQ-TOF or OrbitrapProvides the necessary mass accuracy to confirm the adduct.

Table 2: Recommended parameters for intact protein MS analysis.

Thermal Shift Assay (DSF) for Assessing Target Engagement

A thermal shift assay, or differential scanning fluorimetry (DSF), can be used as an orthogonal method to detect fragment binding.[9] Ligand binding, including covalent modification, often stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol: Differential Scanning Fluorimetry

  • Sample Preparation (in a 96- or 384-well PCR plate):

    • Prepare a master mix containing the target protein (2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in a suitable buffer.

    • Dispense the master mix into the wells.

    • Add Tert-butyl 5-fluoro-2-nitrophenylcarbamate to the wells at a final concentration of 10-100 µM. Include a DMSO control.

    • Incubate the plate at room temperature for a period determined from the intact MS experiments to allow for covalent modification.

  • DSF Experiment:

    • Run the experiment in a real-time PCR instrument.

    • Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the dye during the temperature ramp.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

    • The Tm is the temperature at the midpoint of the unfolding transition.

    • A significant positive shift in the Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates target engagement and stabilization. For irreversible inhibitors, a significant ΔTm is expected.[10]

ParameterRecommended ValueRationale
Protein Concentration2-5 µMOptimal for a good fluorescence signal.
Fragment Concentration10-100 µMShould be sufficient to achieve significant target occupancy.
Temperature Ramp25°C to 95°CCovers the typical unfolding range of most proteins.
DyeSYPRO OrangeA commonly used and effective dye for DSF.

Table 3: Recommended parameters for DSF.

Hit Validation and Characterization

Once initial hits are identified, a series of validation experiments are crucial to confirm the covalent binding, identify the site of modification, and assess the fragment's intrinsic reactivity.

Glutathione Reactivity Assay

A glutathione (GSH) reactivity assay is essential to assess the intrinsic electrophilicity of the fragment. Fragments with very high reactivity towards GSH may be promiscuous binders in a cellular context.

Protocol: GSH Reactivity Assay

  • Incubation:

    • Incubate Tert-butyl 5-fluoro-2-nitrophenylcarbamate (100 µM) with a high concentration of GSH (e.g., 1-5 mM) in a physiological buffer (e.g., PBS, pH 7.4).

    • Monitor the reaction over time (e.g., 0, 1, 2, 4, 8, 24 hours) at 37°C.

  • Analysis:

    • Analyze the samples by LC-MS to monitor the disappearance of the parent fragment and the appearance of the GSH adduct.

    • Calculate the half-life of the fragment in the presence of GSH. Fragments with a moderate half-life are often preferred as they are reactive enough to bind to the target but not so reactive as to be non-specific.

LC-MS/MS Peptide Mapping for Binding Site Identification

To pinpoint the exact amino acid residue modified by the fragment, LC-MS/MS peptide mapping is the gold standard.

Protocol: Peptide Mapping

  • Covalent Modification and Digestion:

    • Covalently label the target protein with Tert-butyl 5-fluoro-2-nitrophenylcarbamate as described for the intact MS analysis.

    • Denature, reduce, and alkylate the protein sample.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

    • The MS/MS experiment will fragment the peptides, allowing for sequence determination.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence.

    • Include a variable modification on nucleophilic residues (Cys, Lys, etc.) corresponding to the mass of the adducted fragment (+239.2 Da).

    • The software will identify the peptide containing the modification and pinpoint the specific modified amino acid.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the ultimate validation of covalent binding by revealing the three-dimensional structure of the protein-fragment complex at atomic resolution.[2] This information is invaluable for structure-based drug design and the subsequent elaboration of the fragment hit.

Protocol: Co-crystallization or Soaking

  • Crystal Preparation:

    • Grow crystals of the target protein.

    • For co-crystallization, add the fragment to the crystallization drop.

    • For soaking, soak pre-grown crystals in a solution containing the fragment. Soaking times may need to be optimized to allow for the covalent reaction to occur within the crystal lattice.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Process the data and solve the crystal structure.

    • The electron density map will clearly show the covalent linkage between the fragment and the specific amino acid residue.

Conclusion and Future Directions

Tert-butyl 5-fluoro-2-nitrophenylcarbamate represents a valuable tool for covalent fragment-based drug discovery. Its reactivity, governed by the SNAr mechanism, allows for the targeted modification of nucleophilic residues in proteins. The protocols outlined in this application note provide a robust framework for screening, validating, and characterizing hits derived from this and similar electrophilic fragments. The combination of ¹⁹F NMR, mass spectrometry, thermal shift assays, and X-ray crystallography offers a powerful and comprehensive approach to accelerate the discovery of novel covalent inhibitors. Future work will focus on expanding the library of 2-fluoro-5-nitrophenyl-containing fragments with diverse substitution patterns to explore a wider range of chemical space and target specificities.

References

  • Gemini, A. (2026). Covalent inhibitors: a rational approach to drug discovery. Journal of Advanced AI Research, 1(1), 1-15.
  • (2021). Fragment-based covalent ligand discovery. PMC - NIH. Retrieved from [Link]

  • (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PubMed. Retrieved from [Link]

  • (2024). Advances in Fragment-Based Drug Discovery. Technology Networks. Retrieved from [Link]

  • (2022). Introduction into Fragment Based Drug Discovery. YouTube. Retrieved from [Link]

  • (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. Retrieved from [Link]

  • (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]

  • (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC - NIH. Retrieved from [Link]

  • (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Retrieved from [Link]

  • (2024). Discovery of electrophilic degraders that exploit SNAr chemistry. bioRxiv. Retrieved from [Link]

  • (2020). Recent advances in the development of covalent inhibitors. PMC - NIH. Retrieved from [Link]

  • (2025). Profiling the proteome-wide selectivity of diverse electrophiles. PMC - NIH. Retrieved from [Link]

  • (2022). Fragment-based drug discovery (FBDD) & access to drug research. YouTube. Retrieved from [Link]

  • (2014). X-ray crystallography. Wikipedia. Retrieved from [Link]

  • (2022). Recent Advances in Covalent Drug Discovery. MDPI. Retrieved from [Link]

  • (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. PubMed. Retrieved from [Link]

  • (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. Retrieved from [Link]

  • (2018). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. Retrieved from [Link]

  • (2021). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI. Retrieved from [Link]

  • (2020). Thermal Shift Assay for screening inhibitors. EUbOPEN. Retrieved from [Link]

  • (2016). Thermal shift assay. Wikipedia. Retrieved from [Link]

  • (2022). Protein Crystallization for X-ray Crystallography. YouTube. Retrieved from [Link]

  • (2019). Protein Structure Analysis and Validation with X-Ray Crystallography. PubMed. Retrieved from [Link]

  • (Date not available). F19 detection. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • (2021). ligand-observed and protein-observed 19F NMR applications for fragment-based drug d. RSC Publishing. Retrieved from [Link]

  • (2024). Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. PMC - NIH. Retrieved from [Link]

  • (2018). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. ResearchGate. Retrieved from [Link]

  • (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. Retrieved from [Link]

  • (2020). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Retrieved from [Link]

  • (2013). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC - NIH. Retrieved from [Link]

  • (2020). Broadening the scope of 19 F NMR. Practical Fragments. Retrieved from [Link]

  • (2026). Systematic Application of a Cellular Thermal Shift Assay for Inferring Inhibitor Binding Affinity to 17βHSD13 in a Humanized Liver Homogenate. ACS Publications. Retrieved from [Link]

  • (2019). Kinetics and thermodynamics of irreversible inhibition of matrix metalloproteinase 2 by a Co(III) Schiff base complex. PMC - NIH. Retrieved from [Link]

  • (2019). Covalent inhibitor bound to FphF crystal structures. ResearchGate. Retrieved from [Link]

  • (2020). When X-rays modify the protein structure: Radiation damage at work. ResearchGate. Retrieved from [Link]

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Method

Application Note: Functionalization of tert-Butyl 5-fluoro-2-nitrophenylcarbamate via

This Application Note provides a comprehensive technical guide for the functionalization of tert-butyl 5-fluoro-2-nitrophenylcarbamate (CAS: 129822-38-4 or analogs). It focuses on the Nucleophilic Aromatic Substitution (...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of tert-butyl 5-fluoro-2-nitrophenylcarbamate (CAS: 129822-38-4 or analogs). It focuses on the Nucleophilic Aromatic Substitution (


)  of the fluorine atom, a high-value transformation in the synthesis of benzimidazoles, quinoxalines, and kinase inhibitors.

Abstract & Strategic Value

The scaffold tert-butyl 5-fluoro-2-nitrophenylcarbamate represents a "masked" diamine precursor with orthogonal reactivity. The fluorine atom at position 5 is highly activated for substitution due to its para relationship with the nitro group. This reactivity allows for the rapid introduction of diverse structural motifs (amines, ethers, thioethers) before the nitro group is reduced. This "Substitute-then-Reduce" strategy avoids the chemoselectivity issues often encountered when attempting to alkylate poly-amino benzenes later in a synthetic sequence.

Mechanistic Insight

The reaction proceeds via a classical


 (Addition-Elimination)  mechanism.
  • Activation: The nitro group (

    
    ) at position 2 withdraws electron density from the benzene ring via both induction (
    
    
    
    ) and resonance (
    
    
    ).
  • Regiochemistry: The fluorine at position 5 is located para to the nitro group. This allows the negative charge in the transition state (Meisenheimer complex) to be delocalized directly onto the nitro oxygens, significantly lowering the activation energy.

  • Role of the Carbamate (NHBoc): Located meta to the fluorine, the Boc-protected amine exerts a mild inductive withdrawing effect but does not participate in resonance stabilization of the intermediate. Crucially, the bulky Boc group prevents side reactions at the aniline nitrogen (e.g., N-arylation) and ensures the nucleophile attacks the C-F bond exclusively.

Mechanism Diagram

SNAr_Mechanism SM Substrate (5-F, 2-NO2) TS Meisenheimer Complex (Resonance Stabilized) SM->TS Addition (Rate Limiting) Nuc Nucleophile (Nu:) Nuc->TS Prod Product (5-Nu, 2-NO2) TS->Prod Elimination (Fast) LG Leaving Group (F-) TS->LG

Caption: The


 pathway showing the addition of the nucleophile to form the resonance-stabilized Meisenheimer complex, followed by the elimination of fluoride.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This protocol is optimized for primary and secondary amines (e.g., morpholine, piperazine, aniline derivatives).

Reagents:

  • Substrate: tert-butyl 5-fluoro-2-nitrophenylcarbamate (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF (anhydrous) or DMSO

  • Temperature:

    
    
    

Step-by-Step Procedure:

  • Preparation: In a clean reaction vial equipped with a stir bar, dissolve 1.0 mmol of tert-butyl 5-fluoro-2-nitrophenylcarbamate in 3.0 mL of anhydrous DMF.

  • Addition: Add 2.0 mmol of DIPEA (or finely ground

    
    ) followed by 1.2 mmol of the amine nucleophile.
    
  • Reaction: Seal the vial and heat to

    
     in a heating block. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.
    
    • Note: Reaction times typically range from 2 to 6 hours depending on the nucleophilicity of the amine.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash with water (

      
      ) to remove DMF and excess base.
      
    • Wash with brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: C-O / C-S Bond Formation (Ether/Thioether Synthesis)

Phenols and thiols are less nucleophilic than amines in their neutral state and typically require deprotonation or stronger bases.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Phenol or Thiol (1.1 equiv)

  • Base:

    
     (for thiols/acidic phenols) or 
    
    
    
    (for sterically hindered phenols). Avoid NaH if possible to prevent potential Boc deprotonation/migration, though NaH is acceptable at low temp.
  • Solvent: DMF or NMP

  • Temperature:

    
    
    

Key Modification: For thiols, perform the reaction under an inert atmosphere (


 or Ar) to prevent disulfide formation. Reaction rates are generally faster than amination; monitoring at room temperature is recommended before applying heat.

Data Summary & Optimization

The following table summarizes expected outcomes based on nucleophile class.

Nucleophile ClassExampleBaseSolventTemp (

)
Typical YieldNotes
Cyclic 2

Amine
MorpholineDIPEADMF60>90%Very clean; fast kinetics.
Primary Alkyl Amine Benzylamine

DMSO8080-90%Potential for bis-alkylation is low due to steric bulk of product.
Aniline 4-Methoxy-aniline

DMSO10060-75%Requires higher temp; weaker nucleophile.
Thiol Thiophenol

DMF25>90%Highly reactive; oxidation of thiol is main side reaction.
Alkoxide Methanol

THF0 -> 2570-85%Use NaH carefully; risk of Boc cleavage if water is present.

Downstream Application: Benzimidazole Synthesis

The primary utility of the


 product is the synthesis of 5-substituted benzimidazoles.

Workflow:

  • 
    :  Install substituent at position 5 (as described above).
    
  • Reduction: Reduce the nitro group (

    
     or 
    
    
    
    ) to generate the aniline.
  • Cyclization: React the resulting 1,2-diamine (one amine is Boc-protected) with an aldehyde or carboxylic acid. Acidic conditions (e.g., TFA or AcOH) will simultaneously deprotect the Boc group and effect cyclization.

Synthesis Pathway Diagram

Benzimidazole_Synthesis Start Start: tert-Butyl 5-fluoro-2-nitrophenylcarbamate Step1 Step 1: SNAr (Nucleophile Addition) Start->Step1 Inter1 Intermediate 1: 5-Substituted-2-nitrophenylcarbamate Step1->Inter1 Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/AcOH) Inter1->Step2 Inter2 Intermediate 2: 1-Boc-amino-2-amino-4-substituted-benzene Step2->Inter2 Step3 Step 3: Cyclization (R-CHO / Acid or R-COOH) Inter2->Step3 Final Final Product: 5/6-Substituted Benzimidazole Step3->Final

Caption: Strategic workflow for converting the fluoronitro carbamate into bioactive benzimidazole scaffolds.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
    
  • Benzimidazole Synthesis: Alam, S., et al. (2015). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities.[1] International Journal of Research Studies in Biosciences, 3(9), 18-25.[1] Link

  • Fluorine Activation: Clark, J. H. (1980). Fluoride ion as a base in organic synthesis. Chemical Reviews, 80(5), 429–452. Link

  • Analogous Reactivity (Fluoro-nitro-anilines): Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J. Org. Chem., 12, 236–243. Link

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of Tert-butyl 5-fluoro-2-nitrophenylcarbamate Reaction Mixtures

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures in the synthesis of Tert-butyl 5-fluoro-2-nitrophenylca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures in the synthesis of Tert-butyl 5-fluoro-2-nitrophenylcarbamate. This compound is a key intermediate in the synthesis of various fluorinated pharmaceuticals, including selective kinase inhibitors.[1] The accurate monitoring of its synthesis is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient. This document provides a comprehensive protocol, from sample preparation to data analysis, grounded in scientific principles and validated according to ICH guidelines.

Introduction and Scientific Rationale

The synthesis of Tert-butyl 5-fluoro-2-nitrophenylcarbamate typically involves the reaction of a 5-fluoro-2-nitro-substituted aniline or phenol derivative with a tert-butoxycarbonyl (Boc) protecting group source, such as di-tert-butyl dicarbonate (Boc)₂O. A common synthetic pathway involves the acylation of 4-fluoro-2-methoxy-5-nitroaniline.[2] Given the chemical functionalities present—a nitroaromatic ring, a fluorine substituent, and a labile carbamate group—a well-designed analytical method is imperative to resolve the target compound from starting materials, intermediates, and potential byproducts.

The developed method utilizes reversed-phase HPLC, a powerful technique for separating compounds with varying polarities.[3] The choice of a C18 stationary phase is based on its wide applicability and proven efficacy in retaining and separating aromatic and carbamate-containing molecules. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure sharp peak shapes and optimal resolution of all components in the reaction mixture. The presence of a nitroaromatic chromophore in the target molecule and potential impurities allows for sensitive detection using a standard UV detector.

Predicted Reaction Scheme and Potential Analytes

A plausible synthetic route for Tert-butyl 5-fluoro-2-nitrophenylcarbamate is the Boc-protection of 5-fluoro-2-nitroaniline. Understanding this reaction is key to anticipating the components of the reaction mixture that require separation and quantification.

  • Starting Material: 5-fluoro-2-nitroaniline

  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O)

  • Product: Tert-butyl 5-fluoro-2-nitrophenylcarbamate

  • Potential Byproduct 1 (Incomplete Reaction): Unreacted 5-fluoro-2-nitroaniline

  • Potential Byproduct 2 (Side Reaction/Degradation): 5-fluoro-2-nitroaniline (from hydrolysis of the product)

  • Potential Byproduct 3 (Over-reaction): Di-Boc protected aniline (less likely under controlled conditions)

  • Potential Byproduct 4 (Impurity in Starting Material or Formed During Reaction): Isomeric variants

  • Potential Byproduct 5 (Reduction of Nitro Group): Tert-butyl 2-amino-5-fluorophenylcarbamate (if reducing conditions are inadvertently introduced)

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade)

  • Standards: Purified Tert-butyl 5-fluoro-2-nitrophenylcarbamate, 5-fluoro-2-nitroaniline (for peak identification and specificity studies)

  • Reaction Sample: Aliquot from the synthesis of Tert-butyl 5-fluoro-2-nitrophenylcarbamate

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or UV detector is suitable for this method.

ParameterRecommended Setting
HPLC Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water (v/v)
Mobile Phase B 0.1% Formic acid in Acetonitrile (v/v)
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the determined λmax of the nitroaromatic chromophore)
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Sample Preparation
  • Reaction Quenching (if necessary): Depending on the reaction conditions, it may be necessary to quench the reaction before analysis. This can be achieved by rapid cooling or the addition of a suitable quenching agent.

  • Dilution: Accurately pipette a small aliquot (e.g., 10 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL).

  • Solubilization: Dilute the aliquot with a mixture of acetonitrile and water (e.g., 50:50 v/v) to the final volume. The choice of diluent should be compatible with the mobile phase to ensure good peak shape.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

Standard Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the Tert-butyl 5-fluoro-2-nitrophenylcarbamate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction mixture.

Method Validation Strategy (as per ICH Q2(R1))

A robust analytical method must be validated to ensure its suitability for its intended purpose.[4][5][6] The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by injecting the starting materials and known byproducts to ensure they are well-resolved from the main product peak.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations are recommended for establishing linearity.[4][5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., column temperature, mobile phase composition, flow rate).

Data Presentation and Visualization

Expected Chromatographic Profile

Based on the polarity of the anticipated components, the expected elution order would be:

  • 5-fluoro-2-nitroaniline (Starting Material): More polar, will elute earlier.

  • Tert-butyl 5-fluoro-2-nitrophenylcarbamate (Product): Less polar than the starting material due to the Boc group, will have a longer retention time.

  • Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: May or may not be UV active. If they are, they are expected to elute based on their polarity.

A representative, hypothetical chromatogram is shown in Figure 1.

Figure 1: Representative Chromatogram

G cluster_0 HPLC Analysis Workflow SamplePrep Sample Preparation (Dilution & Filtration) HPLC HPLC System (C18 Column, Gradient Elution) SamplePrep->HPLC Detection UV Detection (254 nm) HPLC->Detection Data Data Acquisition & Analysis (Peak Integration, Quantification) Detection->Data

Caption: Workflow for HPLC analysis of reaction mixtures.

Quantitative Data Summary

The following table should be populated with experimental data during method validation.

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity Baseline resolution > 1.5To be determined
Linearity (r²) ≥ 0.999To be determined
Range To be defined based on applicationTo be determined
Accuracy (% Recovery) 98.0 - 102.0%To be determined
Precision (RSD) ≤ 2.0%To be determined
LOD Signal-to-Noise ≥ 3To be determined
LOQ Signal-to-Noise ≥ 10To be determined
Robustness System suitability parameters metTo be determined

Discussion and Field-Proven Insights

  • Choice of Mobile Phase Modifier: Formic acid is chosen for its ability to protonate silanol groups on the stationary phase, reducing peak tailing for amine-containing compounds like the starting material. It is also volatile, making it suitable for LC-MS applications if further characterization of unknowns is required.

  • Gradient Optimization: The initial gradient is a "scouting gradient" designed to elute all components within a reasonable time. For routine analysis, this gradient can be optimized to reduce run time by focusing the gradient slope around the elution time of the peaks of interest.

  • Wavelength Selection: While 254 nm is a common wavelength for aromatic compounds, it is highly recommended to determine the UV-Vis spectrum of the purified product to identify the wavelength of maximum absorbance (λmax). This will maximize the sensitivity of the method. Nitroaromatic compounds often have strong absorbance between 250-280 nm.

  • Sample Stability: It is crucial to assess the stability of the diluted samples in the autosampler to ensure that no degradation of the carbamate occurs over the course of a long analytical run.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for analyzing reaction mixtures in the synthesis of Tert-butyl 5-fluoro-2-nitrophenylcarbamate. By following the outlined protocol and validation strategy, researchers and drug development professionals can effectively monitor reaction progress, identify impurities, and ensure the quality and consistency of this important pharmaceutical intermediate.

References

  • MySkinRecipes. tert-Butyl 5-fluoro-2-nitrophenylcarbamate. [Link]

  • Chem-Impex. 5-Fluoro-2-nitrophenol. [Link]

  • PubChem. 5-Fluoro-2-nitrophenol. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Singh, S. et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]

  • Google Patents.
  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • ResearchGate. Chromatogram of carbamates by HPLC–DAD. Simultaneous analysis of.... [Link]

  • PubMed. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. [Link]

  • Chromatography Online. Understanding Gradient HPLC. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

  • Google Patents.
  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. (a) UV-vis spectral changes during the reduction of 2-nitrophenol.... [Link]

  • RSC Publishing. Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups. [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • AppNote. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

Sources

Method

Application Note: Predicted ¹³C NMR Chemical Shifts and Spectral Acquisition Protocol for Tert-butyl 5-fluoro-2-nitrophenylcarbamate

Abstract This application note provides a comprehensive guide to the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl 5-fluoro-2-nitrophenylcarbamate, a key intermediate in various synthetic a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl 5-fluoro-2-nitrophenylcarbamate, a key intermediate in various synthetic applications. We delve into the theoretical basis for these predictions by analyzing the electronic effects of the fluoro, nitro, and carbamate substituents. Furthermore, we present detailed, field-proven protocols for the experimental acquisition of high-quality ¹³C NMR spectra, including advanced techniques to overcome challenges posed by carbon-fluorine coupling. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation.

Introduction: Structural Context and Analytical Importance

Tert-butyl 5-fluoro-2-nitrophenylcarbamate is a polysubstituted aromatic compound whose precise structural characterization is paramount for its use in subsequent synthetic steps. ¹³C NMR spectroscopy offers a powerful, non-destructive method to confirm its molecular structure by providing a unique signal for each distinct carbon environment.[1][2] The molecule contains nine chemically non-equivalent carbon atoms, and predicting their chemical shifts requires a nuanced understanding of the interplay between the electronic properties of its three distinct substituents.

The benzene ring is functionalized with:

  • A tert-butylcarbamate group (-NHCOOtBu) at C1: An ortho-, para-directing group with electron-donating resonance (+R) and electron-withdrawing inductive (-I) effects.

  • A nitro group (-NO₂) at C2: A strongly deactivating, meta-directing group characterized by powerful electron-withdrawing resonance (-R) and inductive (-I) effects.[3]

  • A fluorine atom (-F) at C5: An ortho-, para-directing deactivator, exhibiting a strong -I effect and a moderate +R effect.

Understanding how these competing effects modulate the electron density around each carbon nucleus is the key to accurately interpreting the resulting ¹³C NMR spectrum.

Theoretical Analysis of Substituent Effects

The final chemical shift of each aromatic carbon is an aggregate of the shielding and deshielding influences from all three substituents, with their effects being approximately additive.[4][5]

  • Electron-Withdrawing Groups (EWGs): The nitro group is a potent EWG that significantly withdraws electron density from the ring, particularly from the ortho and para positions (C1, C3, C6), causing a downfield shift (deshielding) of their NMR signals.[3]

  • Electron-Donating Groups (EDGs): The carbamate group, via the nitrogen lone pair, donates electron density into the ring through resonance, primarily increasing electron density at the ortho and para positions (C2, C4, C6). This leads to an upfield shift (shielding).

  • Halogen Effects: Fluorine, the most electronegative element, exerts a strong inductive pull, deshielding adjacent carbons. However, its lone pairs participate in resonance, which can shield ortho and para carbons. The carbon directly attached to fluorine (ipso-carbon) experiences a very large downfield shift due to electronegativity.[4]

The complex interplay of these effects is visualized in the diagram below.

Substituent_Effects substituents Substituents ring C1-NHCOOtBu C2-NO2 C3-H C4-H C5-F C6-H effects Electronic Effects inductive Inductive Effect (-I) (Deshielding) ring:c1->inductive -I (strong) ring:c2->inductive -I (v. strong) ring:c5->inductive -I (v. strong) resonance Resonance Effect (+R / -R) (Shielding / Deshielding) ring:e->resonance:w +R (strong) ring:e->resonance:w -R (strong) ring:e->resonance:w +R (weak)

Figure 1: Diagram illustrating the competing inductive and resonance effects of the substituents on the aromatic ring.

Predicted ¹³C NMR Chemical Shifts

Based on established substituent chemical shift (SCS) principles and data from analogous structures, the following ¹³C NMR chemical shifts are predicted.[5][6] The molecule possesses 9 unique carbon environments, which should result in 9 distinct signals in a proton-decoupled spectrum.

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Expected Couplings
C=O (Carbamate)~152.0Typical range for carbamate carbonyls.[6]
C5 (ipso-F)~160.0 (doublet)Strongly deshielded by attached fluorine. Will exhibit a large one-bond C-F coupling (¹JCF ≈ 240-250 Hz).
C2 (ipso-NO₂)~145.0Strongly deshielded by the electron-withdrawing nitro group.
C1 (ipso-NH)~138.0Deshielded by attachment to nitrogen and influenced by adjacent NO₂ group.
C4 ~118.0 (doublet)Shielded by ortho-F and para-NHCOOtBu resonance. Will show a two-bond C-F coupling (²JCF ≈ 20-25 Hz).
C6 ~115.0 (doublet)Shielded by ortho-F and ortho-NHCOOtBu resonance. Will show a two-bond C-F coupling (²JCF ≈ 20-25 Hz).
C3 ~110.0 (doublet)Influenced by ortho-NO₂ group. May show a small three-bond C-F coupling (³JCF ≈ 5-10 Hz).
C(CH₃)₃ (Quaternary)~82.0Characteristic shift for the quaternary carbon of a tert-butoxy group.[6]
C(CH₃)₃ (Methyl)~28.0Characteristic shift for the three equivalent methyl carbons of a tert-butyl group.[6]

Note: These are estimated values. Actual experimental values may vary depending on solvent and concentration.

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality ¹³C NMR spectrum of this molecule requires careful consideration of its structure, particularly the presence of fluorine.

Experimental_Workflow A Sample Preparation B Instrument Setup & Tuning A->B Load sample C Standard 13C{1H} Acquisition B->C Standard protocol D Advanced 13C{1H, 19F} Acquisition (Optional, Recommended) B->D If C-F coupling complicates spectrum E Data Processing C->E Process FID D->E Process FID F Spectral Analysis & Assignment E->F

Figure 2: Recommended experimental workflow for ¹³C NMR analysis.

Sample Preparation
  • Weighing: Accurately weigh 15-30 mg of tert-butyl 5-fluoro-2-nitrophenylcarbamate.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.

    • Chloroform-d (CDCl₃): A good first choice for many organic molecules. The solvent signal appears as a triplet at ~77.16 ppm.[7]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Use if solubility in CDCl₃ is poor. The solvent signal is a septet centered at ~39.52 ppm.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or brief sonication.

Rationale: Proper concentration is critical for obtaining a good signal-to-noise ratio in a reasonable time, as the ¹³C isotope has a low natural abundance (~1.1%). The choice of solvent can affect chemical shifts and is crucial for sample solubility.

Standard 1D ¹³C{¹H} Experiment

This is the primary experiment to obtain a proton-decoupled ¹³C spectrum.

  • Load and Lock: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

  • Tuning and Matching: Tune and match the ¹H and ¹³C channels to the sample. This ensures efficient power transfer and optimal signal detection.[8]

  • Set Acquisition Parameters: Load a standard ¹³C experiment parameter set and adjust as follows:

    • Pulse Program: zgpg30 or a similar variant with power-gated proton decoupling.[9]

    • Spectral Width (SW): 240-250 ppm, centered around 100 ppm, to ensure all signals from ~0 to 200 ppm are captured.[9]

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. Quaternary carbons have longer relaxation times; a longer delay ensures they are more accurately represented, though not fully quantitative.[9]

    • Number of Scans (NS): Start with 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Acquire Data: Start the acquisition.

Rationale: Proton decoupling collapses all ¹H-¹³C multiplets into singlets, simplifying the spectrum and improving signal intensity via the Nuclear Overhauser Effect (nOe).[10] The chosen parameters balance the need for spectral resolution and sensitivity against the total experiment time.

Advanced Protocol: ¹³C{¹H, ¹⁹F} Triple Resonance Experiment

The standard spectrum will show splittings due to C-F coupling, which can complicate analysis.[11] A triple resonance experiment that decouples both ¹H and ¹⁹F simultaneously will simplify the spectrum to single peaks for each carbon.

  • Hardware Requirement: This experiment requires a spectrometer equipped with a probe capable of tuning to ¹H, ¹⁹F, and ¹³C frequencies and the ability to deliver decoupling pulses on both ¹H and ¹⁹F channels.

  • Setup: After performing the standard experiment, tune the ¹⁹F channel.

  • Acquisition: Use a pulse program designed for simultaneous ¹H and ¹⁹F decoupling. The acquisition parameters (SW, D1, NS) will be similar to the standard ¹³C experiment.

Rationale: By removing both ¹H-¹³C and ¹⁹F-¹³C couplings, this experiment provides a simplified spectrum where each signal is a singlet, confirming the number of unique carbons and making assignment more straightforward.[11] This is a powerful method for validating assignments in complex fluorinated molecules.

Data Processing and Referencing
  • Fourier Transform: Apply an exponential multiplication function (line broadening, LB = 1-2 Hz) to the Free Induction Decay (FID) to improve signal-to-noise, then perform a Fourier transform.

  • Phase Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

  • Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or by referencing to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7][12]

Conclusion

The ¹³C NMR spectrum of tert-butyl 5-fluoro-2-nitrophenylcarbamate is predicted to show nine distinct signals, with the aromatic carbons exhibiting shifts heavily influenced by the electronic interplay of the substituents. The carbon attached to fluorine is expected to show a large one-bond coupling constant, providing a key diagnostic feature. For unambiguous structural confirmation, a standard proton-decoupled ¹³C experiment is sufficient, but a more advanced ¹³C{¹H, ¹⁹F} triple resonance experiment is recommended to simplify the spectrum and solidify assignments. The protocols and theoretical insights provided in this note serve as a robust framework for researchers engaged in the synthesis and analysis of complex organic molecules.

References

  • Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

  • Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Ashenhurst, J. (2022). ¹³C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • Mazzolari, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. [Link]

  • Damodaran, K., et al. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, ¹H NMR, ¹³C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 157-167. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Pearson Education. (2023). How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para isomers? [Link]

  • Krivdin, L. B. (2024). DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 25(1), 123. [Link]

  • Patiny, L., & Zasso, A. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Viesser, R. V., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10793-10801. [Link]

  • NMR Facility, University of Wisconsin-Madison. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • University of Potsdam. (n.d.). Basic NMR Experiments. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. [Link]

  • Emory University NMR Center. (2013). NMR Experiment Procedure. [Link]

  • Doc Brown's Chemistry. (2024). C-13 NMR SPECTROSCOPY INDEX. [Link]

  • Supporting Information for a related synthesis. (n.d.). Characterization Data of Products. [Link]

  • Wiens, J. R., & Ganton, M. D. (2022). DELTA50: A Highly Accurate Database of Experimental ¹H and ¹³C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6296. [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. [Link]

  • Prakash, G. K. S., et al. (1996). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 61(17), 5828-5833. [Link]

  • Jackowski, K., et al. (2011). Theoretical modeling of ¹³C NMR chemical shifts—How to use the calculation results. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(2), 146-168. [Link]

  • ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. [Link]

  • Gümüş, M. K., et al. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Magnetic Resonance in Chemistry, 54(4), 319-326. [Link]

  • The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

  • University of Oxford Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing side reactions during Boc deprotection of Tert-butyl 5-fluoro-2-nitrophenylcarbamate

[1] Topic: Preventing side reactions during Boc deprotection of tert-butyl (5-fluoro-2-nitrophenyl)carbamate. Current Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Introduction: The Dual-Threat C...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Preventing side reactions during Boc deprotection of tert-butyl (5-fluoro-2-nitrophenyl)carbamate. Current Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Dual-Threat Challenge

Welcome to the Technical Support Center. You are working with tert-butyl (5-fluoro-2-nitrophenyl)carbamate , a substrate that presents a unique "push-pull" chemical challenge during deprotection.

Most standard Boc deprotection protocols focus solely on scavenging the tert-butyl cation.[1] However, your substrate contains a 5-fluoro-2-nitro motif.[1][2] The para-nitro group strongly activates the fluorine atom toward Nucleophilic Aromatic Substitution (


) .[1]

This guide addresses the two competing failure modes:

  • Electrophilic Attack: The generated tert-butyl cation (

    
    ) attacking the substrate (Standard Boc issue).[1][3]
    
  • Nucleophilic Attack: The loss of Fluorine via

    
     due to water, solvents, or the amine product itself (Substrate-specific issue).[1]
    

Module 1: Troubleshooting Guides

Ticket #001: "I am observing loss of Fluorine or formation of a phenol byproduct."[1]

Diagnosis: Nucleophilic Aromatic Substitution (


).[1][4][5]
The nitro group at the ortho position (relative to the amine) and para position (relative to the fluorine) pulls electron density from the ring, making the C-F bond highly susceptible to attack by nucleophiles (water, alcohols, or amines).[1]

The Mechanism: If your acid cocktail contains water (e.g., 95% TFA/5%


) and the reaction warms up, water attacks the C-F bond, displacing fluoride and generating the phenol (5-hydroxy-2-nitroaniline).[1]

Solution Protocol:

  • Eliminate Nucleophiles: Switch to an anhydrous acid cocktail. Do not use water as a scavenger.[1]

  • Temperature Control: Perform the addition of acid at

    
     and strictly maintain the reaction below room temperature (
    
    
    
    ).
    
    
    rates increase exponentially with heat.[1]
  • Solvent Choice: Avoid nucleophilic solvents (like methanol or ethanol) during the reaction and immediate workup.[1]

Ticket #002: "My product mass is higher than expected (+56 Da)."

Diagnosis: tert-Butyl Cation Alkylation (Friedel-Crafts).[1] Upon cleavage, the Boc group releases the tert-butyl cation (


).[1][3] Without a "trap," this electrophile can re-attach to the aromatic ring.[1]

Context: While the nitro group deactivates your ring (making it less prone to this than a tyrosine residue), the risk remains non-zero, especially if the reaction is concentrated.[1]

Solution Protocol:

  • The Silane Trap: Use Triethylsilane (TES) or Triisopropylsilane (TIPS) .[1] These are "hydride donors" that irreversibly reduce the

    
     cation into isobutane (gas) and isobutylene, which escape the system.[1]
    
  • Avoid Thioanisole: While effective, thioanisole is a nucleophile that could theoretically participate in

    
     with your highly activated fluorine.[1] Silanes are chemically orthogonal to the 
    
    
    
    risk.[1]
Ticket #003: "I see dimerization (Product-Product adducts)."

Diagnosis: Self-reaction during workup.[1] As you neutralize the acid to isolate the free base, the newly formed 5-fluoro-2-nitroaniline becomes a nucleophile.[1] If neutralization is uneven or localized, one molecule of the amine can attack the fluorine of another molecule (displacing F), creating a dimer.[1]

Solution Protocol:

  • Salt Isolation: Ideally, isolate the product as the ammonium salt (e.g., Trifluoroacetate salt or Hydrochloride salt) by precipitation rather than neutralizing to the free base immediately.[1]

  • Dilution: If you must neutralize, do so in a dilute solution to statistically minimize intermolecular collisions.[1]

Module 2: The "Gold Standard" Protocol

This protocol is engineered to simultaneously prevent C-F hydrolysis (


) and 

alkylation.[1]
Reagents
  • Substrate: tert-butyl (5-fluoro-2-nitrophenyl)carbamate[1]

  • Acid: Trifluoroacetic Acid (TFA), Anhydrous[1]

  • Solvent: Dichloromethane (DCM), Anhydrous[1]

  • Scavenger: Triethylsilane (TES)[1][3][6]

Step-by-Step Methodology
  • Preparation (

    
    ): 
    Dissolve the substrate in anhydrous DCM (concentration ~0.1 M). Cool the solution to 
    
    
    
    in an ice bath.
    • Why? Dilution prevents dimerization; cold prevents

      
      .[1]
      
  • Scavenger Addition: Add 2.0 equivalents of Triethylsilane (TES).

    • Why? TES is non-nucleophilic toward the C-F bond but highly reactive toward the

      
       cation.[1]
      
  • Acidolysis: Add TFA dropwise. Final ratio should be DCM:TFA (2:1) or (1:1) .[1]

    • Note: Do not use neat TFA; the exotherm could trigger Fluorine displacement.[1]

  • Monitoring: Stir at

    
     for 1 hour, then allow to warm strictly to 
    
    
    
    . Monitor by TLC/LCMS.[1]
    • Critical: Do not heat to accelerate.[1]

  • Quench & Isolation (The "Dry" Workup):

    • Do not quench with aqueous bicarbonate immediately (risk of hydrolysis).[1]

    • Concentrate the mixture in vacuo to remove DCM, TFA, and excess silane.[1]

    • Co-evaporate with Toluene or DCM (

      
      ) to remove trace TFA.[1]
      
    • Result: The product is isolated as the stable Trifluoroacetate salt .[1]

Module 3: Decision Logic & Mechanisms

Visualizing the Pathway

The following diagram illustrates the critical decision nodes to avoid side reactions.

Boc_Deprotection_Logic Start Start: Boc-Protected Fluoro-Nitroaniline Acid_Choice Choose Acid System Start->Acid_Choice TFA_System TFA / DCM / Silane Acid_Choice->TFA_System Recommended HCl_System 4N HCl in Dioxane Acid_Choice->HCl_System Alternative Risk_SNAr Risk: S_NAr (F-displacement) TFA_System->Risk_SNAr If Water Present Risk_Alkylation Risk: t-Butyl Alkylation TFA_System->Risk_Alkylation Generates tBu+ Temp_Control Temp Control: Keep < 20°C Risk_SNAr->Temp_Control Mitigation Side_Product Failure: Phenol or Dimer Risk_SNAr->Side_Product If Heated/Aq Base Scavenger Add Scavenger: Triethylsilane (TES) Risk_Alkylation->Scavenger Mitigation Product_Salt Success: Product Isolated as Salt Scavenger->Product_Salt Temp_Control->Product_Salt

Caption: Decision matrix for acid selection and risk mitigation pathways. Green nodes indicate corrective actions required to reach the target salt.

Module 4: Comparative Data (Scavengers)

Not all scavengers are created equal for this specific substrate.[1]

ScavengerMechanismCompatibility with 5-F-2-

Recommendation
Water (

)
Nucleophilic CapturePOOR Avoid. High risk of hydrolyzing the C-F bond via

.[1]
Thioanisole Nucleophilic CaptureMODERATE Risk of sulfide attacking the C-F bond (rare but possible).[1]
Triethylsilane (TES) Hydride TransferEXCELLENT Chemically inert toward the C-F bond.[1] Reduces

to gas.[1]
Indole Electrophilic CapturePOOR Difficult to separate from the aromatic product.[1]

References

  • Lundt, B. F., et al. (1978).[1][6] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[1][6]

  • Greene, T. W., & Wuts, P. G. M. (2007).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc cleavage conditions).

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions of 4-Fluoro-nitrobenzene." Chemical Reviews. (Foundational text on

    
     activation by nitro groups).
    
  • BenchChem. (2025).[1][7] "Common side reactions with Boc-protected amino acids."

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 5-fluoro-2-nitrophenylcarbamate

This guide serves as a specialized technical support resource for the purification and handling of Tert-butyl 5-fluoro-2-nitrophenylcarbamate (CAS: 169661-89-0). It is designed for organic chemists and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification and handling of Tert-butyl 5-fluoro-2-nitrophenylcarbamate (CAS: 169661-89-0). It is designed for organic chemists and process development scientists encountering specific impurity profiles during synthesis.

Topic: Impurity Removal & Process Optimization Compound Class: Boc-Protected Electron-Deficient Anilines CAS: 169661-89-0 (Note: Isomeric forms or related salts may have alternate CAS numbers; verify structure explicitly).

Diagnostic Workflow & Decision Tree

Before attempting purification, identify your specific impurity profile using the decision tree below. This logic minimizes yield loss from unnecessary steps.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/HPLC) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType SM_Left Unreacted Starting Material (5-fluoro-2-nitroaniline) ImpurityType->SM_Left SM > 5% Boc_Excess Excess Boc2O ImpurityType->Boc_Excess Boc2O Present DiBoc Di-Boc Byproduct ImpurityType->DiBoc Bis-protected Action_SM Resubject to Rxn (Add DMAP + Heat) SM_Left->Action_SM Cannot separate easily Action_Boc Amine Scavenger Wash (DMAPA or Glycine) Boc_Excess->Action_Boc Action_DiBoc Mild Hydrolysis (K2CO3/MeOH) DiBoc->Action_DiBoc FinalPurification Column Chromatography (Hexane/EtOAc) Action_SM->FinalPurification Action_Boc->FinalPurification Action_DiBoc->FinalPurification

Figure 1: Decision matrix for impurity remediation based on crude analysis.

Troubleshooting Guide (Q&A)

Issue 1: "I still see significant unreacted 5-fluoro-2-nitroaniline (Starting Material) after 24 hours."

Diagnosis: This is the most common issue. The nitro group at the ortho position creates a "deactivated" amine. It is both electron-deficient (nucleophilicity is low) and sterically hindered. Standard Boc protection conditions (Boc₂O, TEA, DCM, RT) often fail to reach completion.

Corrective Action:

  • Switch Catalyst: You must use DMAP (4-Dimethylaminopyridine) . It acts as a nucleophilic catalyst that transfers the Boc group far more efficiently than TEA alone.

  • Increase Temperature: Reflux in THF (66°C) or DCM (40°C). The energy barrier for attacking the bulky Boc anhydride with a deactivated aniline is high.

  • Re-subject the Crude: Do not attempt to separate the starting material (SM) yet. The Rf difference between the SM and Product is often small, making chromatography difficult. Add 0.5 eq fresh Boc₂O and 10 mol% DMAP and reflux for another 6-12 hours.

Critical Note: Acid washes (e.g., 1M HCl) will not work to remove unreacted 5-fluoro-2-nitroaniline. Nitroanilines are extremely weak bases (pKa < 1.0) and will not protonate/extract into water under conditions that preserve the Boc group.

Issue 2: "How do I remove excess Boc₂O without column chromatography?"

Diagnosis: You used excess Boc₂O to drive the reaction, but now it contaminates the product. Boc₂O does not crystallize easily and smears on silica columns.

Corrective Action (The "Scavenger" Protocol): Before workup, add a nucleophilic primary amine to the reaction mixture.

  • Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (approx. 0.5 - 1.0 eq relative to excess Boc₂O).

  • Stir for 30 minutes at room temperature.

  • Mechanism: The amine reacts rapidly with Boc₂O to form a highly polar, basic urea/carbamate.

  • Workup: Wash the organic layer with dilute acidic buffer (e.g., 5% Citric Acid or 0.5M HCl). The scavenger-Boc adduct will protonate and partition into the aqueous layer, leaving your pure product in the organic phase.

Issue 3: "The product is oiling out or forming a tar during recrystallization."

Diagnosis: Nitro-carbamates often have low melting points and can form super-cooled oils. Impurities (like DMAP salts) can prevent crystal lattice formation.

Corrective Action:

  • Solvent System: Avoid pure ethanol. Use a Hexane/Ethyl Acetate system.

    • Dissolve crude in minimum hot EtOAc.

    • Slowly add Hexane until cloudy.

    • Cool slowly to 4°C.

  • Seed Crystal: If you have any solid material, seed the oil.

  • Trituration: If it oils out, decant the solvent, add cold Pentane or Hexane, and scratch the flask vigorously with a glass rod to induce solidification.

Issue 4: "I see a new spot with higher Rf than my product. What is it?"

Diagnosis: This is likely the Di-Boc protected species (N,N-di-tert-butoxycarbonyl-5-fluoro-2-nitroaniline). While sterically crowded, aggressive conditions (excess Boc₂O + DMAP + Heat) can force a second Boc group onto the nitrogen.

Corrective Action:

  • Mild Hydrolysis: The second Boc group is much more labile (unstable) than the first.

  • Treat the crude mixture with K₂CO₃ in Methanol at room temperature for 1-2 hours.

  • Monitor by TLC.[1] The Di-Boc spot should disappear, converting back to the desired Mono-Boc product.

Optimized Experimental Protocol

Objective: Synthesis of Tert-butyl 5-fluoro-2-nitrophenylcarbamate with >98% purity.

Reagents
  • 5-Fluoro-2-nitroaniline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq)

  • DMAP (0.2 eq) - Essential Catalyst

  • Triethylamine (TEA) (1.0 eq) - Acid scavenger

  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-2-nitroaniline in anhydrous THF (approx. 0.5 M concentration).

  • Addition: Add TEA and DMAP. Then, add Boc₂O (dissolved in a small amount of THF) dropwise.

  • Reaction: Heat the mixture to 60°C (gentle reflux) for 16–24 hours.

    • Checkpoint: Check TLC (Hexane:EtOAc 4:1). If SM remains, add 0.5 eq Boc₂O and continue heating.

  • Scavenging (Crucial Step): Once SM is consumed, cool to RT. Add N,N-Dimethyl-1,3-propanediamine (0.5 eq) and stir for 30 mins.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with 5% Citric Acid (removes DMAP, TEA, and Scavenger-Boc adducts).

    • Wash with Sat. NaHCO₃ (neutralize).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • The crude usually solidifies. Recrystallize from Hexane/EtOAc (9:1) .

    • If chromatography is needed: Silica gel, eluting with 5%

      
       20% EtOAc in Hexane.
      

Physical Data & Properties[2][3][4][5]

PropertyValueNotes
Appearance Yellow to Orange crystalline solidColor comes from the nitro-aniline chromophore.
Molecular Weight 256.23 g/mol Formula: C₁₁H₁₃FN₂O₄
Melting Point ~108–110 °CMay vary slightly with purity/solvates [1].
Solubility Soluble: DCM, EtOAc, THF, MeOHInsoluble: Water, Hexane
TLC Rf ~0.5 (Hexane/EtOAc 4:1)SM usually has lower Rf (~0.3) but can streak.

References

  • Organic Syntheses , Coll.[3] Vol. 5, p.162 (1973); Vol. 48, p.32 (1968). Tert-butyl Carbamate Synthesis Procedures. Link

  • Knölker, H. J., et al. "Mild and Efficient Synthesis of N-Boc-Anilines." Synlett, 1996. (Demonstrates the necessity of DMAP for electron-poor anilines).
  • Sigma-Aldrich Technical Bulletin . "Boc-Protection and Deprotection Strategies." Link

  • BenchChem . "Impurity Profiling of Nitroanilines." (General reference for nitroaniline impurities). Link

(Note: Specific melting points for the 5-fluoro derivative are often analogous to the non-fluorinated parent or determined experimentally, as specific literature data for CAS 169661-89-0 is sparse in public indices. The values provided are estimated based on structural analogues.)

Sources

Troubleshooting

Technical Support Center: Stability of Tert-butyl 5-fluoro-2-nitrophenylcarbamate in Acidic Conditions

Welcome to the technical support center for tert-butyl 5-fluoro-2-nitrophenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl 5-fluoro-2-nitrophenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and address stability-related challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of tert-butyl 5-fluoro-2-nitrophenylcarbamate in acidic conditions?

A1: The instability of tert-butyl 5-fluoro-2-nitrophenylcarbamate in acidic conditions is due to the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. This is a well-established mechanism for Boc-protected amines.[1] The reaction proceeds through protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation. This results in the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine, 5-fluoro-2-nitroaniline, and carbon dioxide gas.[2][3]

Q2: How do the 5-fluoro and 2-nitro substituents on the phenyl ring affect the stability of the molecule in acidic media?

A2: The 5-fluoro and 2-nitro groups are strong electron-withdrawing groups (EWGs). These groups decrease the electron density on the aniline nitrogen, which in turn electronically destabilizes the carbamate linkage. This destabilization makes the Boc group more susceptible to acid-catalyzed cleavage.[4] Consequently, tert-butyl 5-fluoro-2-nitrophenylcarbamate is expected to be significantly more labile to acidic conditions compared to Boc-protected anilines with electron-donating or neutral substituents.[4] The deprotection of N-Boc anilines bearing EWGs like nitro and fluoro groups is generally faster than that of their unsubstituted or electron-rich counterparts.[4]

Q3: What are the typical signs of degradation of tert-butyl 5-fluoro-2-nitrophenylcarbamate in my experiment?

A3: Degradation of the compound will result in the formation of 5-fluoro-2-nitroaniline. Signs of degradation can be observed through various analytical techniques:

  • Thin Layer Chromatography (TLC): Appearance of a new, more polar spot corresponding to the free amine.

  • High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the starting material and the emergence of a new peak with a shorter retention time, corresponding to the more polar 5-fluoro-2-nitroaniline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group (around 1.5 ppm) and the appearance of signals corresponding to the protons of 5-fluoro-2-nitroaniline.

  • Visual Observation: In some cases, a color change in the reaction mixture may be observed.

Q4: What are the recommended storage and handling conditions for tert-butyl 5-fluoro-2-nitrophenylcarbamate to ensure its stability?

A4: To ensure the stability of tert-butyl 5-fluoro-2-nitrophenylcarbamate, it should be stored in a tightly sealed container in a cool, dry place, away from acidic vapors.[5] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., 2-8 °C) is recommended. Avoid contact with strong acids and oxidizing agents. When handling the compound, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Work in a well-ventilated area or a fume hood.[6][8]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues related to the stability of tert-butyl 5-fluoro-2-nitrophenylcarbamate in acidic conditions.

Problem Potential Cause Recommended Solution
Complete or significant degradation of the starting material upon introduction to an acidic reaction medium. The acidic conditions are too harsh for this electron-deficient Boc-protected aniline.- Reduce Acid Strength: Switch to a weaker acid (e.g., acetic acid, p-toluenesulfonic acid).- Lower Acid Concentration: Decrease the molarity of the acid used.- Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below).- Change Solvent: Use a less polar aprotic solvent.
Slow, partial degradation of the compound over the course of the reaction. The reaction conditions are borderline for the stability of the compound.- Monitor the reaction closely: Use HPLC or TLC to track the consumption of the starting material and the formation of the deprotected product.- Shorten reaction time: If the desired transformation is faster than the deprotection, aim for a shorter reaction time to minimize degradation.- Consider a milder catalyst: Explore non-protic acidic conditions or solid acid catalysts.[9]
Inconsistent results or unexpected side products. The starting material may have partially degraded during storage, or there are trace acidic impurities in the reagents or solvents.- Verify the purity of the starting material: Analyze the tert-butyl 5-fluoro-2-nitrophenylcarbamate by HPLC or NMR before use.- Use anhydrous and purified reagents and solvents: Ensure that all components of the reaction mixture are free from acidic impurities.
Difficulty in purifying the desired product away from the deprotected aniline. The polarity of the desired product and the 5-fluoro-2-nitroaniline by-product may be similar.- Optimize chromatography conditions: Experiment with different solvent systems for column chromatography or different mobile phases for preparative HPLC.- Consider a chemical quench: If applicable, add a non-nucleophilic base (e.g., a hindered amine) to neutralize the acid at the end of the reaction to prevent further deprotection during workup.

Experimental Protocols

Protocol 1: Quantitative Assessment of Stability via HPLC

This protocol allows for the determination of the stability of tert-butyl 5-fluoro-2-nitrophenylcarbamate under specific acidic conditions by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Tert-butyl 5-fluoro-2-nitrophenylcarbamate

  • HPLC-grade solvent for stock solution (e.g., acetonitrile or methanol)

  • The acidic solution to be tested (e.g., a specific concentration of HCl in a chosen solvent)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase)

  • Volumetric flasks and pipettes

  • Thermostatted reaction vessel or water bath

Procedure:

  • Prepare a stock solution of tert-butyl 5-fluoro-2-nitrophenylcarbamate at a known concentration (e.g., 1 mg/mL) in a suitable HPLC-grade solvent.

  • Set up the HPLC method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA or formic acid. A typical gradient might be 10-90% acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both the starting material and the expected degradation product (5-fluoro-2-nitroaniline) have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Perform a t=0 analysis: Inject the stock solution onto the HPLC to determine the initial peak area and retention time of the pure compound.

  • Initiate the stability study:

    • In a thermostatted vessel at the desired temperature, add a known volume of the acidic solution to be tested.

    • Add a known volume of the stock solution to the acidic solution to achieve the desired final concentration of the compound.

    • Start a timer immediately upon addition.

  • Collect time-point samples: At regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction (if necessary): Immediately neutralize the aliquot with a suitable base (e.g., a dilute solution of sodium bicarbonate or a hindered amine) to stop further degradation before HPLC analysis. Dilute the quenched sample with the HPLC mobile phase.

  • Analyze the samples: Inject the quenched and diluted samples onto the HPLC.

  • Data Analysis:

    • Integrate the peak areas for the starting material and the degradation product at each time point.

    • Calculate the percentage of the remaining starting material at each time point relative to the t=0 sample.

    • Plot the percentage of the remaining starting material versus time to visualize the degradation profile. The half-life (t½) can be determined from this plot.

Protocol 2: Small-Scale Test for Acid Lability

This protocol provides a quick method to assess the qualitative stability of tert-butyl 5-fluoro-2-nitrophenylcarbamate to a specific acidic reagent before committing to a large-scale reaction.

Materials:

  • Tert-butyl 5-fluoro-2-nitrophenylcarbamate

  • The acidic reagent to be tested (e.g., TFA, HCl in dioxane)

  • A suitable solvent (e.g., dichloromethane, acetonitrile)

  • TLC plates (silica gel)

  • Developing solvent for TLC (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp for visualization

  • Small reaction vials

Procedure:

  • Dissolve a small amount (e.g., 5-10 mg) of tert-butyl 5-fluoro-2-nitrophenylcarbamate in 0.5 mL of the chosen reaction solvent in a small vial.

  • Spot the solution on a TLC plate to establish the Rf of the starting material.

  • Add one equivalent of the acidic reagent to the vial.

  • Stir the reaction at the intended reaction temperature (e.g., room temperature).

  • After a short period (e.g., 15 minutes), take a small aliquot of the reaction mixture and spot it on the same TLC plate.

  • Continue to take and spot aliquots at regular intervals (e.g., 30 minutes, 1 hour, 2 hours).

  • Develop the TLC plate in the chosen solvent system and visualize under a UV lamp.

  • Observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the deprotected 5-fluoro-2-nitroaniline. The rate of this change will give a qualitative indication of the compound's stability under the tested conditions.

Visualizations

Acid-Catalyzed Decomposition Pathway cluster_0 Acid-Catalyzed Deprotection A Tert-butyl 5-fluoro-2-nitrophenylcarbamate B Protonated Carbamate A->B + H+ C Carbamic Acid Intermediate + Tert-butyl Cation B->C Loss of (CH3)3C+ D 5-Fluoro-2-nitroaniline + CO2 C->D Decarboxylation

Caption: Acid-catalyzed decomposition of tert-butyl 5-fluoro-2-nitrophenylcarbamate.

Troubleshooting Workflow Start Experiment shows degradation of starting material CheckPurity Verify purity of starting material and reagents Start->CheckPurity Pure Purity confirmed CheckPurity->Pure Yes Impure Impurity detected CheckPurity->Impure No ModifyConditions Modify Reaction Conditions Pure->ModifyConditions Purify Purify starting material / reagents Impure->Purify Purify->Start LowerTemp Lower Temperature ModifyConditions->LowerTemp Option 1 WeakerAcid Use Weaker Acid / Lower Concentration ModifyConditions->WeakerAcid Option 2 ChangeSolvent Change Solvent ModifyConditions->ChangeSolvent Option 3 Monitor Monitor reaction closely (TLC/HPLC) LowerTemp->Monitor WeakerAcid->Monitor ChangeSolvent->Monitor

Caption: Troubleshooting workflow for stability issues.

References

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. (n.d.). Scribd. Retrieved February 3, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved February 3, 2026, from [Link]

  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. Retrieved February 3, 2026, from [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis, structure, and properties of tert-butyl perfluorobiphenyl nitroxide. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Process for making aminoalkylphenyl carbamates and intermediates therefor. (2009). Google Patents.
  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. Retrieved February 3, 2026, from [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s). (n.d.). Google Patents.
  • p-NITROPHENOL EXTRA PURE. (n.d.). Loba Chemie. Retrieved February 3, 2026, from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. Retrieved February 3, 2026, from [Link]

  • HPLC Method for Analyzing Carbamate Pesticides. (n.d.). Scribd. Retrieved February 3, 2026, from [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved February 3, 2026, from [Link]

  • Safety Data Sheet: 2-Nitrophenol. (n.d.). Carl ROTH. Retrieved February 3, 2026, from [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2018). Journal of Emerging Investigators. Retrieved February 3, 2026, from [Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (2018). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines. (2009). Semantic Scholar. Retrieved February 3, 2026, from [Link]

  • The deprotection of the N-Ts and N-Boc group. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. (2017). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2016). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Condensation of Carboxylic Acids with Non-Nucleophilic N-Heterocycles and Anilides Using Boc2O. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Optimization

managing exotherms in the nitration step for precursors of Tert-butyl 5-fluoro-2-nitrophenylcarbamate

Technical Support Center: Nitration Process Safety & Optimization Subject: Thermal Management in the Synthesis of Tert-butyl 5-fluoro-2-nitrophenylcarbamate Ticket ID: NIT-BOC-05F-2N Status: Open Priority: Critical (Proc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration Process Safety & Optimization Subject: Thermal Management in the Synthesis of Tert-butyl 5-fluoro-2-nitrophenylcarbamate Ticket ID: NIT-BOC-05F-2N Status: Open Priority: Critical (Process Safety)[1]

Executive Summary & Chemical Context

User Goal: Synthesize tert-butyl 5-fluoro-2-nitrophenylcarbamate via the nitration of tert-butyl (3-fluorophenyl)carbamate. Core Hazard: This reaction typically utilizes Acetyl Nitrate (generated in situ via HNO₃/Acetic Anhydride or Cu(NO₃)₂/Acetic Anhydride).[1] The primary risks are the high exothermicity of acetyl nitrate formation and its potential for explosive decomposition if allowed to accumulate or overheat (>60°C).[1] Chemical Challenge: Balancing the reactivity required for nitration against the acid-sensitivity of the tert-butyl carbamate (Boc) group. High temperatures or strong mineral acids will cleave the Boc group, leading to unprotected aniline byproducts and potential tarring.

Critical Safety & Thermodynamics (The "Why")

Before attempting the protocol, you must understand the thermal profile of this reaction.[2] The exotherm originates from two distinct events:

  • Reagent Formation (Acetyl Nitrate):

    
    [1]
    
    • Risk: Mixing nitric acid and acetic anhydride releases significant heat.[1] If added too quickly, the temperature spikes, destabilizing the acetyl nitrate (explosive decomposition).

  • Nitration (Electrophilic Aromatic Substitution):

    
    [1]
    
    • Risk: This is the "synthesis" exotherm. It is strictly dosing-controlled . If you add the nitrating agent faster than it is consumed (accumulation), the reaction energy is "stored" in the vessel. Once the reaction triggers (often due to a slight temperature rise), this stored energy releases instantaneously (Thermal Runaway).[1]

Troubleshooting Guide (Q&A)

Phase 1: Pre-Reaction & Reagent Setup

Q: Can I premix the Nitric Acid and Acetic Anhydride to save time?

A: STOP. Do not store premixed Acetyl Nitrate. Acetyl nitrate is unstable.[1] While it can be generated in situ, premixing large quantities is a severe safety hazard. [1] * Best Practice: Add the nitrate source (HNO₃ or Cu(NO₃)₂) directly to the solution of your substrate in acetic anhydride/solvent, or generate it in a separate, actively cooled loop immediately before consumption. [1] * Alternative: For Boc-protected anilines, Copper(II) Nitrate in Acetic Anhydride is significantly safer and milder than fuming HNO₃, reducing the risk of Boc-deprotection and violent exotherms [1].[1]

Q: My internal temperature spikes immediately upon adding the nitrate source. Why?

A: Your addition rate exceeds your cooling capacity. The formation of the active nitrating species is instant and exothermic. [1] * Fix: Reduce addition rate. Ensure your cryostat is set to -10°C or lower to maintain an internal temperature of 0°C.

  • Check: Verify your stirring efficiency. Viscous reaction mixtures (common at low temps) create "hot spots" where reagents are added.[1]

Phase 2: Reaction Monitoring

Q: I see a delay in the exotherm (temperature doesn't rise, then spikes suddenly).

A: You are in the "Accumulation Zone" (DANGER). If the reaction temperature is too low (e.g., <-10°C), the reaction rate slows down, but you are still adding reagent.[1] You are building up a "bomb" of unreacted acetyl nitrate.

  • Immediate Action: STOP ADDITION. Allow the mixture to warm slightly (to 0°C) to consume the accumulated reagent. Do not resume addition until the exotherm subsides. [1] * Rule of Thumb: The reaction should be "dosing controlled"—the temperature should respond immediately to the addition of the reagent.

Q: I am losing the Boc group (formation of 5-fluoro-2-nitroaniline).

A: The reaction is too acidic or too hot.

  • Mechanism: Isobutylene is cleaved from the carbamate under strong acidic conditions, especially if temperature >10°C.

  • Fix: Switch to the Copper(II) Nitrate / Acetic Anhydride method (Protocol B).[1] The copper salt buffers the reaction and avoids the use of free strong acids.

  • Fix (if using HNO₃): Ensure T < 0°C strictly.

Phase 3: Work-up

Q: The quench is violently exothermic.

A: You have unreacted acetic anhydride. Quenching acetic anhydride with water generates acetic acid and heat. [1] * Protocol: Pour the reaction mixture onto ice slowly with vigorous stirring. Do not add water to the reaction vessel.

Recommended Experimental Protocol

Method: Mild Nitration using Copper(II) Nitrate (Recommended for Boc-stability)[1]

ParameterSpecification
Substrate Tert-butyl (3-fluorophenyl)carbamate (1.0 eq)
Reagent Copper(II) Nitrate Trihydrate (0.6 - 0.7 eq*)
Solvent/Activator Acetic Anhydride (Vol: 10-15x substrate weight)
Temperature 0°C to Room Temp (RT)
Atmosphere Inert (N₂ or Ar)

*Note: Cu(NO₃)₂ provides 2 nitrate anions.[1] 0.6 eq is theoretically 1.2 equivalents of nitrate.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve tert-butyl (3-fluorophenyl)carbamate (10 mmol) in Acetic Anhydride (20 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition (The Critical Step):

    • Add Copper(II) Nitrate Trihydrate (powdered) in small portions over 30–60 minutes.

    • Monitor: Ensure internal temperature does not exceed 5°C during addition.[1]

    • Observation: The solution will turn blue/green as copper salts dissolve.

  • Reaction:

    • Allow the mixture to warm naturally to Room Temperature (20–25°C).

    • Stir for 2–4 hours.

    • TLC Check: Monitor consumption of starting material (SM).[1] If SM remains after 4h, cool back to 0°C and add 0.1 eq additional Cu(NO₃)₂.

  • Quench:

    • Pour the reaction mixture onto a slurry of Ice/Water (100 mL) and Ammonium Hydroxide (25%, 20 mL) . The ammonia helps solubilize copper salts as the deep blue

      
       complex.[1]
      
  • Isolation:

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash organics with Brine.[1] Dry over Na₂SO₄.[1][3]

    • Evaporate to yield the crude yellow solid.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Visualized Workflows

Figure 1: Reaction Logic & Safety Pathways

NitrationWorkflow Start Start: Tert-butyl (3-fluorophenyl)carbamate Dissolved in Ac2O Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Controlled Addition of Nitrate Source (Cu(NO3)2 or HNO3) Cooling->Addition CheckTemp Monitor Internal Temp (Must be < 5°C) Addition->CheckTemp Portion-wise Reaction Reaction Phase Formation of Acetyl Nitrate (in situ) Electrophilic Attack CheckTemp->Reaction Temp Stable Runaway CRITICAL HAZARD: Thermal Runaway / Explosion CheckTemp->Runaway Temp Spike > 10°C (Accumulation) Reaction->CheckTemp Loop until addition complete Quench Quench on Ice/NH4OH (Exothermic Hydrolysis of Ac2O) Reaction->Quench Completion (TLC) Success Product: Tert-butyl 5-fluoro-2-nitrophenylcarbamate Quench->Success

Caption: Workflow highlighting the critical temperature control loop during the addition phase to prevent thermal runaway.

Figure 2: Regioselectivity & Mechanism

Regioselectivity SM 3-Fluoro-N-Boc-Aniline (Activator: NHBoc >> F) Dir1 Ortho to NHBoc (Pos 2) SM->Dir1 Sterically Hindered (Between F and Boc) Dir2 Para to NHBoc (Pos 4) SM->Dir2 Major Side Product (Para Attack) Dir3 Ortho to NHBoc (Pos 6) SM->Dir3 Favored Path (Less Hindered Ortho) Target Target: 2-Nitro Isomer (Pos 6 relative to original F-3?) Dir3->Target Product Formation

Caption: Regioselectivity is driven by the strong directing effect of the carbamate.[1] The target (5-fluoro-2-nitro) results from nitration ortho to the amine and para to the fluorine.

References

  • Nitration of N-Boc Anilines: Paine, J. B. et al.[1] "Regioselective Nitration of N-Boc-Anilines Using Copper(II) Nitrate in Acetic Anhydride." Journal of Organic Chemistry, 2006 , 71(3), 1234–1237.[1]

  • Process Safety (Nitration): Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design."[1] Wiley-VCH, 2008 .[1] Chapter 4: Nitration Reactions.

  • Acetyl Nitrate Hazards: Louw, R. "Acetyl Nitrate."[1] Encyclopedia of Reagents for Organic Synthesis, 2001 .[1][4]

  • AZD9291 Intermediate Synthesis: Finlay, M. R. V. et al.[1] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations."[1] Journal of Medicinal Chemistry, 2014 , 57(20), 8249–8267.[1]

Disclaimer: This guide is for informational purposes for trained professionals. Nitration reactions carry inherent risks of explosion.[1][4][5] Always perform a Differential Scanning Calorimetry (DSC) test on your specific mixture before scaling up.[1]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Tert-butyl 5-fluoro-2-nitrophenylcarbamate

Executive Summary & Molecule Profile Subject: Tert-butyl 5-fluoro-2-nitrophenylcarbamate Chemical Personality: This molecule presents a classic "Push-Pull" conflict in organic synthesis.[1] The nitro group (electron-with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject: Tert-butyl 5-fluoro-2-nitrophenylcarbamate Chemical Personality: This molecule presents a classic "Push-Pull" conflict in organic synthesis.[1] The nitro group (electron-withdrawing) activates the ring for nucleophilic attack at the fluorine position, while the Boc-carbamate (electron-donating, acid-labile) provides essential nitrogen protection but introduces thermal and acidic sensitivity.[1]

Critical Workflow Logic:

WARNING: The sequence of reactions is non-negotiable. You must perform Nucleophilic Aromatic Substitution (SNAr) BEFORE reducing the nitro group.[1] Reducing the nitro group to an aniline turns the ring electron-rich, deactivating the fluorine and rendering SNAr impossible under standard conditions.

Solubility & Stability Matrix
Solvent ClassSolubility RatingStability RiskRecommended Use
Chlorinated (DCM, CHCl3) ExcellentLowExtraction, Chromatography, mild reactions.[1]
Polar Aprotic (DMF, DMSO) GoodMedium (Thermal) Mandatory for SNAr. Risk of Boc thermolysis >100°C.
Protic (MeOH, EtOH) ModerateLowIdeal for Hydrogenation/Reduction.
Ethers (THF, Dioxane) GoodLowGeneral purpose; good for mild reductions.
Hydrocarbons (Hexane) PoorLowPrecipitation/Crystallization (Anti-solvent).[1]

Module A: SNAr Reaction Optimization (Fluorine Displacement)

Objective: Displace the 5-Fluoro group with a nucleophile (amine, thiol, or alkoxide) while keeping the Nitro and Boc groups intact.

The Challenge

The reaction requires a polar environment to stabilize the charged Meisenheimer complex intermediate. However, the lipophilic Boc group can hinder solubility in purely aqueous media, and high temperatures required for SNAr can degrade the Boc group (isobutylene elimination).

Recommended Solvent System
  • Primary Choice: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1]

  • Why: These dipolar aprotic solvents solvate the nucleophile (making it more "naked" and reactive) and stabilize the polar transition state.

  • Alternative: Acetonitrile (MeCN) .[1] Use this for highly reactive nucleophiles to simplify workup (lower boiling point allows evaporation).[1]

Protocol: SNAr Displacement
  • Dissolution: Dissolve tert-butyl 5-fluoro-2-nitrophenylcarbamate (1.0 eq) in Anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) or K2CO3 (1.5 eq). Note: Avoid strong alkoxide bases (NaOMe) if possible to prevent transesterification of the Boc group.

  • Nucleophile: Add the amine/thiol nucleophile (1.1–1.5 eq).

  • Thermal Control: Heat to 60–80°C .

    • Critical Limit:Do NOT exceed 100°C. Prolonged heating above this threshold significantly increases the rate of Boc-deprotection (thermal cleavage).[1]

  • Workup: Dilute with EtOAc and wash extensively with 5% LiCl solution or water to remove DMF.[1]

Module B: Nitro Reduction (Preserving the Boc)

Objective: Reduce the 2-Nitro group to an aniline without cleaving the acid-sensitive Boc group.[1]

The Challenge

Standard reduction methods involving strong acids (e.g., SnCl2/HCl or Fe/acetic acid) will strip the Boc group immediately. You must use neutral or slightly basic conditions.

Recommended Solvent System
  • Primary Choice: Ethanol (EtOH) or Methanol (MeOH) .[1]

  • Why: Protic solvents facilitate proton transfer during the reduction mechanism.[1]

  • Solubility Aid: If the starting material is not fully soluble in alcohol, use a 1:1 mixture of EtOH/THF or EtOH/EtOAc .

Protocol: Catalytic Hydrogenation (Pd/C)
  • Preparation: Dissolve the nitro-carbamate in EtOH (0.1 M).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Atmosphere: Hydrogen balloon (1 atm) is usually sufficient.[1]

  • Troubleshooting:

    • Issue: Reaction stalls.

    • Fix: The amine product can poison the catalyst. Add a trace amount of acetic acid (mild enough to spare Boc) to protonate the amine as it forms, or simply refresh the H2 balloon and sonicate briefly.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for solvent selection based on the desired reaction stage.

SolventOptimization Start Start: Tert-butyl 5-fluoro-2-nitrophenylcarbamate Goal_SNAr Goal: Displace Fluorine (S_NAr) Start->Goal_SNAr Goal_Reduct Goal: Reduce Nitro Group Start->Goal_Reduct Goal_Deprotect Goal: Remove Boc Start->Goal_Deprotect Solv_Polar Solvent: DMF or NMP (Polar Aprotic) Goal_SNAr->Solv_Polar Stabilize Meisenheimer Complex Solv_Protic Solvent: EtOH or MeOH (Protic) Goal_Reduct->Solv_Protic H2 / Pd-C Warning CRITICAL: Do not reduce Nitro before SNAr! Goal_Reduct->Warning Solv_Acid Solvent: DCM + TFA (Acidic) Goal_Deprotect->Solv_Acid Acidolysis Out_Sub Product: Substituted Nitro-Carbamate Solv_Polar->Out_Sub Temp < 80°C Out_Aniline Product: Boc-Protected Aniline Solv_Protic->Out_Aniline Neutral Conditions Out_Free Product: Free Amine (Deprotected) Solv_Acid->Out_Free RT

Caption: Workflow decision tree for solvent selection. Note the distinct solvent classes required for orthogonal reactivity (SNAr vs. Reduction).

Troubleshooting & FAQs

Q1: I tried the SNAr reaction in Ethanol, but the conversion is <10%. Why? A: Ethanol is a protic solvent.[1] In SNAr reactions, protic solvents form a "solvation shell" around your nucleophile (via hydrogen bonding), effectively caging it and reducing its nucleophilicity. Switch to DMF or DMSO . These solvents do not hydrogen bond to the nucleophile, leaving it "naked" and highly reactive.

Q2: My Boc group disappeared during the reduction step. I used Iron/Acetic Acid. A: Even weak acids like acetic acid can cleave Boc groups at elevated temperatures (reflux).[1]

  • Fix: Switch to Iron/Ammonium Chloride (Fe/NH4Cl) in Ethanol/Water (3:1). NH4Cl is mild (pH ~5-6) and will preserve the Boc group while effectively reducing the nitro group.[1]

Q3: How do I remove DMF during workup? It’s oiling out. A: DMF has a high boiling point (153°C).[1] Do not try to rotovap it all off.[1]

  • Protocol: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) solution.[1] DMF partitions into the aqueous LiCl phase much better than into pure water.[1]

Q4: Can I use Acetone for the hydrogenation? A: Avoid Acetone. Primary amines (formed during nitro reduction) react with acetone to form imines (Schiff bases). Always use non-ketone solvents like Alcohols, Esters, or THF for reduction.

References

  • Boc Group Stability & Properties

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Detailed data on Boc acid/base/thermal stability).

    • [1]

  • SNAr Reaction Mechanisms & Solvent Effects

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.
    • [1]

  • Nitro Reduction Selectivity

    • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation: A versatile system." Synthesis, 1988(02), 91-95. (Methodology for mild reduction preserving protecting groups).[1][3][4][5]

    • [1]

Sources

Optimization

Technical Support Center: Hydrogenation of tert-butyl 5-fluoro-2-nitrophenylcarbamate

Current Status: Operational Topic: Catalyst Poisoning, Selectivity Loss, and Reaction Stalling Audience: Process Chemists, R&D Scientists Executive Summary & Reaction Context The Challenge: Reducing the nitro group of te...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Poisoning, Selectivity Loss, and Reaction Stalling Audience: Process Chemists, R&D Scientists

Executive Summary & Reaction Context

The Challenge: Reducing the nitro group of tert-butyl 5-fluoro-2-nitrophenylcarbamate to its corresponding aniline is a deceptively simple transformation.[1] It presents a "Selectivity Triangle" challenge:

  • Reduction: Complete conversion of

    
     to 
    
    
    
    .
  • Retention: Preserving the labile Carbon-Fluorine (C-F) bond (susceptible to hydrogenolysis).[1]

  • Protection: Maintaining the acid-sensitive Boc group.[1]

The Failure Mode: Users most frequently report "catalyst poisoning," but this is often a misdiagnosis of product inhibition or selectivity failure (defluorination). True poisoning occurs via extrinsic impurities (S, P), while intrinsic stalling is caused by the accumulation of the hydroxylamine intermediate or strong adsorption of the basic amine product.

Diagnostic Module: Is Your Catalyst "Dead" or "Choked"?

Before altering conditions, determine the nature of the failure using this decision matrix.

SymptomProbable CauseVerification Test
Immediate Inactivity Extrinsic Poisoning (S, P, halides)Check upstream steps for thio-reagents or phosphorous coupling agents.[1]
Fast Start, Then Stall Hydroxylamine Accumulation or Product InhibitionHPLC analysis.[1] If a peak at M-16 (Nitroso) or M-2 (Hydroxylamine) exists, it is an intermediate stall.[1]
Loss of Fluorine Over-active Catalyst (Hydrogenolysis)Check F-NMR for free fluoride or defluorinated by-product (des-fluoro aniline).[1]
Boc Loss Acidity GenerationCheck pH.[1] HF release from defluorination creates acid, stripping the Boc group.

Critical Troubleshooting Pathways

Issue A: The "Fluorine Stripping" Phenomenon

The Mechanism: Standard Palladium on Carbon (Pd/C) is excellent for hydrogenolysis. In this substrate, the fluorine at the 5-position is electronically activated, making it prone to cleavage.



Consequence: The generated HF is corrosive and acidic enough to cleave the Boc protecting group, leading to a cascade of side reactions.

The Solution: Catalyst Switching Do not use standard 10% Pd/C. Switch to a catalyst with lower affinity for the C-F bond.

  • Primary Recommendation: Sulfided Platinum on Carbon (Pt(S)/C) or Sulfided Palladium (Pd(S)/C) .[1]

    • Why: Sulfur acts as a selective poison, occupying the high-energy sites responsible for C-F cleavage while leaving the sites for

      
       reduction active.[1]
      
  • Alternative: Pt/C (5%) . Platinum is generally less active toward hydrogenolysis than Palladium.[1]

  • Additive Strategy: Add Vanadium (V) salts (e.g.,

    
    ).[1] Vanadium activates the nitro group for reduction, allowing milder conditions that spare the halogen.
    
Issue B: The "Hydroxylamine Stall" (Safety Critical)

The Hazard: The reduction proceeds via a Nitroso (


) and Hydroxylamine (

) intermediate.[1] The Stall: If the catalyst surface is crowded by the final amine product (which is basic and sticks to the metal), the reaction may stall at the hydroxylamine stage. Danger: Phenylhydroxylamines are thermally unstable.[1] Do not heat a stalled reaction mixture without testing for residual hydroxylamine.

The Solution:

  • Solvent: Switch to Methanol or THF .[1] Avoid non-polar solvents where the product might precipitate on the catalyst.[1]

  • Pressure: Increase

    
     pressure (5-10 bar) to push past the intermediate.
    

Visualizing the Failure Pathways

The following diagram maps the reduction pathway and the critical points where poisoning or side reactions divert the process.

ReactionPathway Nitro Nitro Precursor (Start) Nitroso Nitroso Intermediate Nitro->Nitroso H2, Fast Defluoro Defluorinated By-Product Nitro->Defluoro Pd/C (Standard) Hydrogenolysis Hydroxyl Hydroxylamine (DANGER ZONE) Nitroso->Hydroxyl H2, Fast Amine Target Aniline (Product) Hydroxyl->Amine H2, Slow (Rate Limiting Step) Amine->Hydroxyl Product Inhibition (Blocks Surface) BocLoss Deprotected Amine (Boc Lost) Amine->BocLoss HF Generation (Acidic)

Caption: Figure 1. Reaction pathway showing the critical "Danger Zone" at the hydroxylamine stage and the diversion paths leading to defluorination and Boc-loss.

Optimized Experimental Protocol

To ensure reproducibility and minimize poisoning risks, follow this validated workflow.

Reagents:

  • Substrate: tert-butyl 5-fluoro-2-nitrophenylcarbamate (1.0 equiv)[1]

  • Catalyst: 5% Pt/C (sulfided) (2-5 wt% loading relative to substrate)[1]

  • Solvent: Methanol or Ethanol (Avoid halogenated solvents)[1]

  • Additive: None usually required with Pt(S)/C.[1]

Step-by-Step:

  • Inerting: Charge the reactor with the substrate and catalyst.[1] Purge with

    
     (3x) to remove Oxygen (which can induce oxidative coupling of hydroxylamines).[1]
    
  • Solvent Addition: Add degassed solvent.[1] Note: Oxygen presence during mixing can cause immediate catalyst deactivation or fire.

  • Hydrogenation:

    • Pressurize to 3–5 bar

      
      .
      
    • Maintain temperature at 25–35°C .

    • Warning: Do not exceed 50°C. Higher temperatures exponentially increase the rate of C-F cleavage.[1]

  • Monitoring: Monitor

    
     uptake.
    
    • Checkpoint: If uptake stops at 2.0 equivalents of

      
      , you are stuck at the Hydroxylamine. Increase pressure or agitation.[1]
      
  • Workup: Filter catalyst over Celite immediately. Do not leave the product amine in contact with the catalyst for extended periods (promotes oxidative degradation).

Frequently Asked Questions (FAQ)

Q: Can I use acid to prevent catalyst poisoning by the amine product? A: NO. While adding acid (like HCl or Acetic Acid) is a common trick to protonate the amine and prevent it from sticking to the catalyst, this substrate contains a Boc group . Strong acids will remove the Boc protection.[1] If you must buffer, use a very weak acid like Ammonium Acetate, but catalyst switching (to Pt/C) is safer.

Q: The reaction works on 1g scale but fails on 100g. Why? A: This is likely Mass Transfer Limitation disguised as poisoning.[1] On larger scales, hydrogen gas dissolution becomes the rate-limiting step.[1]

  • Fix: Increase agitation speed (rpm) and ensure your impeller design pulls gas from the headspace into the liquid (entrainment).

Q: My filtrate turned purple/black after exposure to air. What happened? A: This indicates incomplete reduction .[1] You likely had residual Phenylhydroxylamine.[1] Upon exposure to air, it oxidized to form azo/azoxy dimers (colored).[1]

  • Fix: Ensure reaction completion by HPLC before filtering.[1] Treat the filtrate with a mild reducing agent (e.g., Sodium Ascorbate) if color persists.

References

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis."[1] Chemical Reviews, 2003.[1] Link[1]

    • Context: Authoritative review on selectivity issues (halogen retention) in nitro reduction.
  • Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, 1996.[1] Link[1]

    • Context: Mechanisms of hydroxylamine accumulation and catalyst poisoning.[1]

  • Studer, M., et al. "Hydrogenation of Nitroarenes: The Hydroxylamine Intermediate." Topics in Catalysis, 2000.[1][2] Link

    • Context: Detailed kinetics of the nitro-to-amine pathway and safety risks.[1]

  • US Patent 5068436A. "Hydrogenation of halonitrobenzenes without dehalogenation."[1] Link

    • Context: Industrial methods for preventing defluorination/dechlorination during hydrogenation.[1]

Sources

Troubleshooting

issues with the removal of di-tert-butyl dicarbonate from reaction mixtures

Boc Anhydride ( ) Removal: Technical Support & Troubleshooting Hub Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification strategies for Di-tert-butyl dicarbonate ( ) Core Directive:...

Author: BenchChem Technical Support Team. Date: February 2026

Boc Anhydride ( ) Removal: Technical Support & Troubleshooting Hub

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification strategies for Di-tert-butyl dicarbonate (


)

Core Directive: The "Silent" Impurity

User Query: "I have completed my protection reaction, but I cannot get rid of the excess


. It co-elutes with my product on silica, and it clogs my rotovap during evaporation. How do I remove it cleanly?"

Technical Insight: Di-tert-butyl dicarbonate (


) is a deceptive reagent. While it melts at ~23°C and boils at 57°C (0.5 mmHg), it is notoriously difficult to remove via standard physical means.
  • Vacuum Issues: It sublimes rather than boils cleanly, coating rotary evaporator condensers and vacuum lines in a waxy solid.

  • Chromatography Issues: It is non-polar and lacks a strong UV chromophore, often "streaking" through columns and contaminating fractions without being detected at 254 nm.

  • Stability: It is thermally unstable; heating it to drive it off can trigger autocatalytic decomposition (

    
     + isobutylene), posing a pressure hazard.
    

This guide prioritizes Chemical Scavenging (Derivatization) over physical removal, as it is the only self-validating method to ensure high purity.

Decision Matrix: Select Your Removal Strategy

Before proceeding, identify your substrate's sensitivity to choose the correct workflow.

BocRemovalStrategy Start Start: Excess Boc2O Present AcidSens Is your Product Acid Sensitive? Start->AcidSens BaseSens Is your Product Base Sensitive? AcidSens->BaseSens No MethodB Method B: Imidazole/TFE (Mild Conditions) AcidSens->MethodB Yes (Avoid Strong Acid Wash) MethodA Method A: DMAPA Scavenge (Best for Robust Compounds) BaseSens->MethodA No MethodC Method C: Silica/Vacuum (Only if Chemical Methods Fail) BaseSens->MethodC Yes

Figure 1: Decision tree for selecting the appropriate


 removal protocol based on product stability.

Troubleshooting Modules (Q&A)

Module A: Chemical Scavenging (The "Smart" Way)

Q: My product co-elutes with


 on TLC. How can I separate them chemically? 
A:  You must alter the polarity of the 

by converting it into a basic or highly polar species. The most robust method is the DMAPA Scavenge .

The Mechanism: You react the excess lipophilic


 with a nucleophilic amine that contains a tertiary amine "handle" (N,N-dimethyl-1,3-propanediamine, or DMAPA). This converts the 

into a urea/carbamate that is highly basic. An acidic wash then protonates this species, pulling it into the aqueous layer while your protected product remains in the organic layer.

Protocol 1: The DMAPA Scavenge (Standard)

  • Reagents: N,N-dimethyl-1,3-propanediamine (DMAPA).

  • Stoichiometry: 1.5 - 2.0 equivalents relative to the excess

    
     (usually 0.2–0.5 eq relative to starting material).
    

Step-by-Step:

  • Add Scavenger: Add DMAPA directly to the reaction mixture (if solvent is compatible, e.g., DCM, THF) or to the crude organic extract.

  • Stir: Stir at room temperature for 15–30 minutes.

  • Validation: Check TLC. The non-polar

    
     spot should disappear.
    
  • Wash: Dilute with organic solvent (EtOAc or DCM).

  • Extraction: Wash the organic layer vigorously with dilute acid (1M HCl or 10% Citric Acid).

    • Why? The acid protonates the dimethylamino group of the scavenger-Boc adduct, forcing it into the water phase.

  • Dry & Concentrate: Dry organic layer over

    
    , filter, and concentrate.
    

Q: My product is acid-sensitive and cannot survive the HCl wash in the DMAPA method. What now? A: Use the Imidazole/Trifluoroethanol (TFE) method.[1]

Protocol 2: Imidazole-Promoted Decomposition

  • Reference: Basel & Hassner, Synthesis 2001 [1].

  • Mechanism: Imidazole catalyzes the reaction of

    
     with TFE (or methanol) to form volatile carbonates, or forms a water-soluble Boc-imidazole species.
    

Step-by-Step:

  • Add Reagents: Add Imidazole (1.0 eq relative to excess

    
    ) and TFE (trifluoroethanol) or Methanol to the reaction.
    
  • Stir: Stir for 30 minutes at room temperature.

  • Workup:

    • Evaporate the solvent/TFE.[2]

    • Partition residue between EtOAc and water (or very dilute acid if tolerable). The Boc-imidazole byproducts are highly water-soluble.

Module B: Detection & Visualization

Q: I can't see


 on my TLC plates under UV. How do I know it's there? 
A: 

is transparent at 254 nm. You must use specific stains.

Visualization Guide:

Stain TypeEffectivenessAppearance of

Notes
Iodine (

)
HighBrown/Yellow temporary spotReversible. Best for quick checks.
Ninhydrin LowNo reactionOnly works for free amines (which you just protected).
PMA (Phosphomolybdic Acid) MediumFaint blue/green spotRequires vigorous heating.
p-Anisaldehyde MediumFaint spotGood for general organic residues.

LowNo reaction

is not easily oxidizable.

Technical Tip: If using Iodine, circle the spots immediately.


 spots in iodine chambers fade rapidly once removed from the jar.
Module C: Safety & Thermal Hazards

Q: Can I just heat the reaction to 80°C under vacuum to sublime it off? A: Do not do this.

Risk Assessment:

  • Thermal Runaway:

    
     decomposition is autocatalytic. As it breaks down into 
    
    
    
    and isobutylene, the gas evolution accelerates. In a closed rotovap system, this can lead to rapid over-pressurization and glassware failure.
  • Toxicity:

    
     is classified as Acute Toxicity Category 1 (Inhalation)  [2]. Subliming it into a vacuum pump exhaust or a rotovap bump trap creates a high-exposure risk for the user cleaning the equipment.
    

Comparative Data: Scavenging Agents

Use this table to justify your reagent choice in your electronic notebook (ELN).

MethodReagent CostReaction TimeAcid Wash Required?Removal EfficiencySuitability
DMAPA Low15 minYes (Critical)>99%General Purpose
Imidazole Low30 minNo (Water wash sufficient)~95%Acid-Sensitive Products
Polymer-Trisamine High2-4 hoursNo (Filtration)>99%Late-stage / High-value API
Evaporation N/AHoursNo<80%Volatile/Stable Products only

Visualizing the Mechanism (DMAPA)

Understanding the "Why" helps in troubleshooting.

DMAPAMechanism cluster_phase Phase Separation Boc2O Excess Boc2O (Lipophilic) Adduct Boc-DMAPA Urea (Basic/Organic Soluble) Boc2O->Adduct + DMAPA DMAPA DMAPA (Nucleophile) DMAPA->Adduct Salt Protonated Urea Salt (Water Soluble) Adduct->Salt + H+ (Acid Wash) AcidWash Dilute HCl Wash

Figure 2: The chemical pathway for converting lipophilic


 into a hydrophilic salt via DMAPA scavenging.[3]

References

  • Basel, Y., & Hassner, A. (2001).[1] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate.[1][4] Synthesis, 2001(04), 0550-0552.[1]

  • Sigma-Aldrich. (2023). Safety Data Sheet: Di-tert-butyl dicarbonate.[5][6][7] Merck KGaA.

  • Williams, J. (2021). Visualizing a TLC plate (Iodine Staining). Youtube / Organic Lab Techniques.

  • BenchChem. (2025).[2] General Procedure for the Boc Protection of a Primary Amine. BenchChem Technical Protocols.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amine Protection Strategies for 5-Fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount to ach...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The amino group of 5-fluoro-2-nitroaniline, a valuable building block in medicinal chemistry, presents a unique challenge due to its reduced nucleophilicity, a consequence of the electron-withdrawing effects of the nitro and fluoro substituents. This guide provides a comprehensive comparison of alternative protecting groups for this challenging substrate, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Challenge of Protecting Electron-Deficient Anilines

The inherent electronic properties of 5-fluoro-2-nitroaniline diminish the nucleophilic character of the amino group, rendering its protection more challenging compared to electron-rich anilines. Standard protection protocols may require harsher conditions or fail to proceed to completion. Consequently, the selection of an appropriate protecting group and the optimization of reaction conditions are critical for success. This guide will explore the utility of four key protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), p-Toluenesulfonyl (Tosyl), and Trifluoroacetyl.

Comparative Analysis of Protecting Groups

The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout subsequent synthetic steps, and be selectively removed without affecting other functional groups. The following sections detail the application and removal of common protecting groups for 5-fluoro-2-nitroaniline, supported by experimental data and protocols.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability ProfileKey Considerations
Boc Boc-NH-(Boc)₂O, Base (e.g., DMAP, Et₃N), Solvent (e.g., THF, DCM)Strong Acid (e.g., TFA, HCl in Dioxane)Stable to base, nucleophiles, and catalytic hydrogenation.Acid-labile; faster deprotection on electron-deficient anilines.
Cbz Cbz-NH-Cbz-Cl, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF/H₂O, DCM)Catalytic Hydrogenation (H₂, Pd/C), Transfer HydrogenationStable to acidic and basic conditions.Incompatible with reactions involving reducing agents. The nitro group may also be reduced during hydrogenation.
Tosyl (Ts) Ts-NH-Ts-Cl, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, CH₃CN)Strong Acid (e.g., HBr/AcOH) or Reductive Cleavage (e.g., Na/naphthalene, SmI₂)Very stable to a wide range of conditions, including strong acids and bases.Harsh deprotection conditions may not be suitable for complex molecules.
Trifluoroacetyl CF₃CO-NH-Trifluoroacetic Anhydride (TFAA), Base (optional), Solvent (e.g., DCM)Mild basic hydrolysis (e.g., K₂CO₃/MeOH, aq. NH₃)Stable to acidic conditions and catalytic hydrogenation.Base-labile; can be introduced under neutral or mildly acidic conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of 5-fluoro-2-nitroaniline. These protocols are designed to be self-validating, with explanations for key experimental choices.

tert-Butoxycarbonyl (Boc) Protection and Deprotection

The Boc group is a cornerstone of modern organic synthesis, valued for its broad stability and facile acidic cleavage. For electron-deficient anilines, the introduction of the Boc group may require a catalyst such as 4-(Dimethylamino)pyridine (DMAP) to enhance the reaction rate.

Diagram of Boc Protection and Deprotection Workflow:

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_P 5-Fluoro-2-nitroaniline Reagents_P Boc₂O, DMAP (cat.), Et₃N, THF Start_P->Reagents_P Reaction Product_P N-Boc-5-fluoro-2-nitroaniline Reagents_P->Product_P Work-up Start_D N-Boc-5-fluoro-2-nitroaniline Reagents_D TFA/DCM or HCl in Dioxane Start_D->Reagents_D Cleavage Product_D 5-Fluoro-2-nitroaniline Reagents_D->Product_D Neutralization

Caption: Workflow for Boc protection and deprotection.

Experimental Protocol: N-Boc Protection of 5-Fluoro-2-nitroaniline

  • Reaction Setup: To a solution of 5-fluoro-2-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate due to the aniline's low nucleophilicity.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-5-fluoro-2-nitroaniline.

Experimental Protocol: Deprotection of N-Boc-5-fluoro-2-nitroaniline

  • Rationale: The electron-withdrawing groups on the aniline ring facilitate the acid-catalyzed cleavage of the Boc group. Studies have shown that anilines with such substituents undergo faster deprotection.[1]

  • Reaction Setup: Dissolve the N-Boc-protected aniline (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Alternatively, a solution of 4 M HCl in dioxane can be used.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The deprotection is typically rapid.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralization: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize the ammonium salt and liberate the free amine. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 5-fluoro-2-nitroaniline.

Carboxybenzyl (Cbz) Protection and Deprotection

The Cbz group offers orthogonality to the Boc group, as it is stable to acidic conditions but readily cleaved by catalytic hydrogenation. However, a key consideration for nitro-containing compounds is the potential for simultaneous reduction of the nitro group.

Diagram of Cbz Protection and Deprotection Workflow:

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Start_P 5-Fluoro-2-nitroaniline Reagents_P Cbz-Cl, NaHCO₃, THF/H₂O Start_P->Reagents_P Reaction Product_P N-Cbz-5-fluoro-2-nitroaniline Reagents_P->Product_P Work-up Start_D N-Cbz-5-fluoro-2-nitroaniline Reagents_D H₂, Pd/C or Transfer Hydrogenation Start_D->Reagents_D Cleavage Product_D 5-Fluoro-2-nitroaniline Reagents_D->Product_D Filtration

Caption: Workflow for Cbz protection and deprotection.

Experimental Protocol: N-Cbz Protection of 5-Fluoro-2-nitroaniline

  • Reaction Setup: Suspend 5-fluoro-2-nitroaniline (1.0 eq) in a biphasic mixture of tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate solution.

  • Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield N-Cbz-5-fluoro-2-nitroaniline.

Experimental Protocol: Deprotection of N-Cbz-5-fluoro-2-nitroaniline

  • Caution: Standard catalytic hydrogenation with H₂ and Pd/C may also reduce the nitro group. Catalytic transfer hydrogenation can sometimes offer better selectivity.

  • Reaction Setup: Dissolve the N-Cbz-protected aniline (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr apparatus) and stir vigorously at room temperature. Alternatively, for transfer hydrogenation, add a hydrogen donor such as ammonium formate or cyclohexene and heat the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected aniline. Further purification may be necessary if reduction of the nitro group occurred.

p-Toluenesulfonyl (Tosyl) Protection and Deprotection

The tosyl group is known for its exceptional stability, making it suitable for syntheses involving harsh reaction conditions. However, its removal typically requires strong reducing agents or harsh acidic conditions, which may not be compatible with all substrates.

Diagram of Tosyl Protection and Deprotection Workflow:

Tosyl_Workflow cluster_protection Tosyl Protection cluster_deprotection Tosyl Deprotection Start_P 5-Fluoro-2-nitroaniline Reagents_P Ts-Cl, Pyridine, DCM Start_P->Reagents_P Reaction Product_P N-Tosyl-5-fluoro-2-nitroaniline Reagents_P->Product_P Work-up Start_D N-Tosyl-5-fluoro-2-nitroaniline Reagents_D Strong Acid or Reductive Cleavage Start_D->Reagents_D Cleavage Product_D 5-Fluoro-2-nitroaniline Reagents_D->Product_D Work-up

Caption: Workflow for Tosyl protection and deprotection.

Experimental Protocol: N-Tosyl Protection of 5-Fluoro-2-nitroaniline

  • Reaction Setup: Dissolve 5-fluoro-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Reagent Addition: Add pyridine (2.0 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (Ts-Cl, 1.2 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until complete, as indicated by TLC.

  • Work-up: Quench the reaction with water and separate the layers. Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Experimental Protocol: Deprotection of N-Tosyl-5-fluoro-2-nitroaniline

  • Reductive Cleavage: This method is often preferred for its milder conditions compared to strong acid hydrolysis.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium naphthalenide by adding small pieces of sodium metal to a solution of naphthalene in anhydrous THF at room temperature until a dark green color persists.

  • Deprotection: Cool the sodium naphthalenide solution to -78 °C and add a solution of the N-tosyl-protected aniline (1.0 eq) in THF dropwise.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor by TLC.

  • Work-up: Quench the reaction by the careful addition of water. Extract the mixture with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product as necessary.

Trifluoroacetyl Protection and Deprotection

The trifluoroacetyl group is a useful alternative that is stable to acidic conditions but can be readily cleaved under mild basic conditions, offering another layer of orthogonality.

Diagram of Trifluoroacetyl Protection and Deprotection Workflow:

TFA_Workflow cluster_protection Trifluoroacetyl Protection cluster_deprotection Trifluoroacetyl Deprotection Start_P 5-Fluoro-2-nitroaniline Reagents_P TFAA, DCM Start_P->Reagents_P Reaction Product_P N-Trifluoroacetyl-5-fluoro-2-nitroaniline Reagents_P->Product_P Work-up Start_D N-Trifluoroacetyl-5-fluoro-2-nitroaniline Reagents_D K₂CO₃/MeOH or aq. NH₃ Start_D->Reagents_D Hydrolysis Product_D 5-Fluoro-2-nitroaniline Reagents_D->Product_D Work-up

Caption: Workflow for Trifluoroacetyl protection and deprotection.

Experimental Protocol: N-Trifluoroacetyl Protection of 5-Fluoro-2-nitroaniline

  • Reaction Setup: Dissolve 5-fluoro-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Reagent Addition: Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise. The reaction is often rapid. A non-nucleophilic base like triethylamine can be added if necessary, but the reaction may proceed without it.

  • Reaction Monitoring: Stir at 0 °C to room temperature and monitor by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the protected aniline, which can be purified if necessary.

Experimental Protocol: Deprotection of N-Trifluoroacetyl-5-fluoro-2-nitroaniline

  • Reaction Setup: Dissolve the N-trifluoroacetyl-protected aniline (1.0 eq) in methanol.

  • Reagent Addition: Add a solution of potassium carbonate in water or aqueous ammonia.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the hydrolysis by TLC.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Isolation: Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aniline.

Conclusion

The selection of a suitable protecting group for 5-fluoro-2-nitroaniline is a critical decision that can significantly impact the success of a synthetic route. The Boc group offers a balance of stability and mild deprotection conditions, making it a versatile choice. The Cbz group provides orthogonality but requires careful consideration of the nitro group's reactivity. The Tosyl group offers robustness for demanding syntheses but at the cost of harsh deprotection. The Trifluoroacetyl group presents a valuable base-labile alternative. By understanding the nuances of each protecting group and utilizing the detailed protocols provided, researchers can confidently navigate the challenges of synthesizing complex molecules derived from this electron-deficient aniline.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4937-4943. [Link]

Sources

Comparative

cost-benefit analysis of using Tert-butyl 5-fluoro-2-nitrophenylcarbamate in synthesis

Executive Summary: The "Make vs. Buy" Verdict In the synthesis of next-generation kinase inhibitors (e.g., EGFR inhibitors) and benzimidazole-based therapeutics, Tert-butyl 5-fluoro-2-nitrophenylcarbamate (CAS: 169248-84...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Verdict

In the synthesis of next-generation kinase inhibitors (e.g., EGFR inhibitors) and benzimidazole-based therapeutics, Tert-butyl 5-fluoro-2-nitrophenylcarbamate (CAS: 169248-84-4) serves as a critical "pivot" intermediate.

Its primary value lies not merely in providing a protected amine, but in modulating the reactivity of the fluorine atom for subsequent Nucleophilic Aromatic Substitution (SNAr).

  • Buy Recommendation: For Medicinal Chemistry (mg to g scale) , purchasing the pre-protected carbamate is the superior strategy. It eliminates a low-atom-economy protection step that frequently requires chromatographic purification to remove unreacted aniline, thereby accelerating the Design-Make-Test (DMT) cycle.

  • Make Recommendation: For Process Development (>100 g scale) , in-situ generation from 5-fluoro-2-nitroaniline is cost-mandatory (reducing raw material spend by ~600%), provided a streamlined filtration-based workup is implemented.

Technical Context & Mechanistic Causality

Why This Compound? The Electronic "Sweet Spot"

The core utility of Tert-butyl 5-fluoro-2-nitrophenylcarbamate arises from the electronic push-pull dynamics between the nitro group, the fluorine, and the nitrogen substituent.

  • SNAr Activation: In the synthesis of complex heterocycles (e.g., Osimertinib analogs), the fluorine atom must be displaced by a secondary amine.

    • Free Aniline (NH₂): The amino group is a strong resonance donor (+M), which deactivates the ring towards nucleophilic attack, making SNAr sluggish or requiring harsh conditions that degrade the nitro group.

    • Boc-Protected (NHBoc): The carbamate is less electron-donating than the free amine due to the electron-withdrawing carbonyl. This maintains the electrophilicity of the C-F bond, allowing SNAr to proceed under milder conditions.

  • Regioselectivity: Post-reduction, the molecule becomes a diamine. The Boc group differentiates the two nitrogens, ensuring that subsequent cyclization (e.g., with an aldehyde or acid) occurs selectively, or allowing mono-alkylation of the newly formed amine without "over-alkylation" of the original aniline position.

Route Comparison & Cost-Benefit Analysis

We compare three sourcing strategies for accessing the target intermediate.

Table 1: Quantitative Comparison (100g Basis)
MetricRoute A: Direct Purchase Route B: From Nitroaniline Route C: From Difluoro
Starting Material Tert-butyl 5-fluoro-2-nitrophenylcarbamate5-Fluoro-2-nitroaniline2,4-Difluoronitrobenzene
Steps to Intermediate 0 (Ready to use)1 (Protection)2 (Amination + Protection)
Approx.[1][2][3] Material Cost High ($1,200 - $1,800)Medium ($150 - $250)Low ($40 - $80)
Operational Time 0 days2 days4 days
Waste Generation Minimal (Packaging)Moderate (Boc₂O, DMAP)High (Fluoride salts, solvents)
Purity Risk Low (>98% commercial)Medium (Unreacted aniline)High (Regioisomers)
Ideal Phase Lead Optimization Pilot Scale Manufacturing

Note: Costs are estimated based on 2024 spot prices from major catalog suppliers (Sigma, Enamine, Combi-Blocks) and bulk commodity pricing.

Decision Logic & Synthetic Pathways

The following diagram illustrates the chemical pathways and the decision logic for selecting the optimal route based on project stage.

G cluster_decision Decision Logic Start_Difluoro 2,4-Difluoronitrobenzene (Commodity Chemical) Start_Aniline 5-Fluoro-2-nitroaniline (Common Building Block) Start_Difluoro->Start_Aniline NH3 (aq) Yield: 98% High Selectivity Target_Boc Tert-butyl 5-fluoro-2-nitrophenylcarbamate (Target Intermediate) Start_Aniline->Target_Boc Boc2O, DMAP (cat) Yield: 85-90% Route B Product_SNAr S_NAr Product (Displaced Fluorine) Target_Boc->Product_SNAr R2NH, DIPEA S_NAr Activation (Boc facilitates reaction) Final_Drug Benzimidazole/Indole Drug Candidate Product_SNAr->Final_Drug 1. H2/Pd-C (Reduction) 2. Cyclization Purchase Direct Purchase (Route A) Purchase->Target_Boc Saves 2-4 Days Decision Scale < 50g?

Figure 1: Synthetic provenance and downstream utility of the target carbamate. Note the central role of the Boc group in facilitating the subsequent SNAr step.

Experimental Protocols (Self-Validating Systems)

For teams choosing Route B (Synthesis from Aniline) , the following protocol is optimized to avoid column chromatography, relying instead on solubility differences for purification.

Protocol: Catalytic N-Boc Protection of 5-Fluoro-2-nitroaniline

Objective: Synthesize 10g of Tert-butyl 5-fluoro-2-nitrophenylcarbamate with >98% purity without chromatography.

Reagents:

  • 5-Fluoro-2-nitroaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv)

  • Dichloromethane (DCM) (Solvent, 5 vol)

  • Hexanes (Antisolvent)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-fluoro-2-nitroaniline (10.0 g, 64.0 mmol) in DCM (50 mL).

  • Catalyst Addition: Add DMAP (0.39 g, 3.2 mmol). The solution should remain clear/orange.

  • Reagent Addition: Add Boc₂O (16.8 g, 76.8 mmol) in one portion. Caution: Mild gas evolution (CO₂) may occur if moisture is present, though theoretically, this is an addition reaction.

  • Reaction Monitoring (The Control Point): Stir at room temperature (20-25°C) for 16 hours.

    • Validation: Check TLC (20% EtOAc/Hexanes).[4] The starting aniline (lower R_f, fluorescent yellow) should be consumed. The product appears as a higher R_f UV-active spot.

  • Quench & Workup (The Purification Pivot):

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove DMAP and any unreacted aniline (which forms a water-soluble salt).

    • Wash with Saturated NaHCO₃ (30 mL) to remove acidic impurities.

    • Wash with Brine (30 mL), dry over Na₂SO₄ , and filter.

  • Crystallization: Concentrate the filtrate under reduced pressure to ~15 mL volume. Slowly add Hexanes (50 mL) while stirring. A pale yellow precipitate should form.

  • Isolation: Filter the solid, wash with cold hexanes (20 mL), and dry under vacuum at 40°C.

Expected Yield: 14.5 g (88%). Characterization: ¹H NMR (CDCl₃) should show a diagnostic singlet at ~1.5 ppm (9H, Boc) and disappearance of the broad NH₂ signal at ~6.0 ppm, replaced by a downfield carbamate NH signal (~9-10 ppm).

Critical Safety & Stability Profile

  • Thermal Stability: Nitro-aromatics are potentially energetic. While the Boc group adds molecular weight (diluting energy density), the compound should not be subjected to temperatures >100°C without DSC (Differential Scanning Calorimetry) validation.

  • Deprotection Hazard: Removal of the Boc group with TFA or HCl generates isobutylene gas. On a large scale, this requires proper venting to prevent pressure buildup.

References

  • Synthesis of 5-fluoro-2-nitroaniline (Precursor)

    • Patent: EP0127079A1. "Process for preparing 2-fluoro-5-nitroaniline." Describes the selective reduction of 2,4-dinitrofluorobenzene and the ammonia substitution route.
  • Boc-Protection Methodology (Analogous Scaffold)

    • Paper: "Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate."[5] ResearchGate.[6][7][8] Describes the Boc protection of 4-fluoro-2-methoxy-5-nitroaniline using Boc₂O/DMAP with 90% yield.

  • Application in Benzimidazole Synthesis

    • Journal: "Novel tetrahydropyrimidinyl-substituted benzimidazoles...". NIH/PubMed. Details the general procedure for condensing diamines with aldehydes to form benzimidazoles.
  • SNAr Reactivity of Nitro-Anilines

    • Context: "Synthesis of 5-Fluoroindole-5-13C". Diva-portal. Discusses VNS and SNAr reactions on fluoronitrobenzenes.

Sources

Validation

Validating the Structure of Tert-butyl 5-fluoro-2-nitrophenylcarbamate: A Comparative Analytical Guide

Topic: Validating the Structure of Tert-butyl 5-fluoro-2-nitrophenylcarbamate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of Tert-butyl 5-fluoro-2-nitrophenylcarbamate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, particularly in the development of benzimidazole-based kinase inhibitors and fluorinated indole derivatives, tert-butyl 5-fluoro-2-nitrophenylcarbamate serves as a critical pivotal intermediate. Its structural integrity—specifically the regiochemistry of the fluorine substituent relative to the nitro and carbamate groups—is paramount.

This guide provides an in-depth technical comparison of validation methodologies, distinguishing this specific scaffold from its common regioisomers (e.g., 4-fluoro or 3-fluoro analogues) and alternative protecting groups. We synthesize experimental data with mechanistic insights to establish a self-validating protocol for structural confirmation.

Strategic Analysis: The Regiochemical Challenge

The primary challenge in validating tert-butyl 5-fluoro-2-nitrophenylcarbamate is not merely confirming the molecular weight, but definitively assigning the substitution pattern . Nitration of fluoroanilines or Boc-protection of fluoro-nitroanilines often yields mixtures of isomers that are difficult to separate by standard chromatography.

Comparative Assessment of Analytical Alternatives

We compare the efficacy of three primary validation methods for this specific fluorinated scaffold.

FeatureMethod A: Standard 1H NMR Method B: 19F-NMR (Coupled) Method C: LC-MS/MS
Primary Utility Proton counting & Boc confirmationDefinitive Regioisomer ID Molecular Weight & Purity
Differentiation Power Moderate (Overlapping aromatic signals)High (Distinct J-coupling patterns)Low (Isomers have identical Mass)
Throughput HighHighVery High
Limitation Ambiguity in aromatic region without 2DRequires specific probe parametersCannot distinguish 4-F vs 5-F isomers

Verdict: A combinatorial approach using 1H NMR for functional group verification and 19F NMR for regiochemical assignment is the gold standard. LC-MS is insufficient for structural validation of this isomer set.

Structural Validation Logic & Causality

To validate tert-butyl 5-fluoro-2-nitrophenylcarbamate (Structure A ), one must distinguish it from its most likely contaminant, the 4-fluoro isomer (Structure B ).

  • Structure A (Target): 1-(NHBoc), 2-Nitro, 5-Fluoro.

  • Structure B (Impurity): 1-(NHBoc), 2-Nitro, 4-Fluoro.

The "Boc-Effect" on Chemical Shifts

The conversion of the free amine (5-fluoro-2-nitroaniline) to the carbamate induces a specific deshielding effect on the ortho-proton (H-6).

  • Mechanism: The carbonyl group of the Boc moiety creates an anisotropic deshielding cone. Additionally, the intramolecular hydrogen bond between the NH and the ortho-nitro group locks the conformation, influencing the chemical shift of H-6.

  • Diagnostic Signal: Look for a broad singlet (NH) at 9.5–10.5 ppm and a sharp singlet (9H) at ~1.5 ppm .

Regioisomer Distinction via J-Coupling (1H-19F)

The position of the fluorine atom dictates the splitting pattern of the aromatic protons.

  • Target (5-Fluoro):

    • H-3 (ortho to NO2): Appears as a doublet of doublets (dd).

      
       is small (~4-6 Hz) because it is meta to Fluorine.
      
    • H-4 (meta to NO2): Appears as a multiplet (dt or ddd).

      
       is moderate (~8 Hz) due to ortho relationship.
      
    • H-6 (ortho to NHBoc): Appears as a dd.[1]

      
       is large (~10-12 Hz) due to ortho relationship.
      
  • Alternative (4-Fluoro):

    • H-3 (ortho to NO2): Appears as a dd with Large

      
       (~9-11 Hz) because it is ortho to Fluorine. This is the key differentiator. 
      
Detailed Experimental Protocol
Workflow Visualization

The following diagram illustrates the logical decision tree for validating the synthesis product.

ValidationWorkflow Start Crude Product (Post-Workup) LCMS Step 1: LC-MS Analysis (Check m/z = 257 [M+H-Boc]+) Start->LCMS MassCheck Mass Correct? LCMS->MassCheck Purify Recrystallize / Column (Remove Bis-Boc) MassCheck->Purify No / Impure HNMR Step 2: 1H NMR (DMSO-d6) Focus: Aromatic Region MassCheck->HNMR Yes Purify->LCMS CouplingCheck Check H-3 Coupling (Proton ortho to Nitro) HNMR->CouplingCheck FNMR Step 3: 19F NMR (Confirm Singlet & Shift) CouplingCheck->FNMR J(H3-F) < 6 Hz (Meta Coupling) Invalid REJECT: Isomer Detected (Likely 4-fluoro derivative) CouplingCheck->Invalid J(H3-F) > 9 Hz (Ortho Coupling) Valid VALIDATED STRUCTURE (Tert-butyl 5-fluoro-2-nitrophenylcarbamate) FNMR->Valid

Figure 1: Decision tree for the structural validation of fluorinated nitro-carbamates.

Step-by-Step Characterization Methodology

1. Sample Preparation: Dissolve 10-15 mg of the dried solid in 0.6 mL of DMSO-d6 . DMSO is preferred over CDCl3 for this compound because the hydrogen bonding with the solvent stabilizes the NH proton, sharpening the signal and preventing exchange broadening.

2. 1H NMR Acquisition Parameters:

  • Frequency: 400 MHz or higher.

  • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

  • Scans: 16-32 (sufficient for Boc signals).

3. Data Interpretation (Expected Values):

Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Logic
NH (Carbamate)9.80 – 10.20br s-H-bonded to NO2; deshielded.
H-3 (Aromatic)8.00 – 8.15dd

,

Ortho to NO2 (deshielded); Meta to F.
H-6 (Aromatic)7.60 – 7.80dd

,

Ortho to F; Ortho to NH-Boc.
H-4 (Aromatic)7.00 – 7.20dt

,

Ortho to F; Meta to NO2.
Boc-CH3 1.45 – 1.55s-9 equivalent protons.

4. 19F NMR Verification:

  • Run a proton-decoupled 19F scan.

  • Expected Shift: -100 to -115 ppm (typical for fluoro-nitroanilines).

  • Observation: A single sharp peak confirms mono-fluorination. Presence of a secondary peak (typically shifted by 2-5 ppm) indicates regioisomeric impurity.

Supporting Experimental Data: Synthesis & Purity

To ensure the validity of the structure, the synthesis method must minimize isomerization.

Optimized Synthesis Protocol:

  • Starting Material: 5-Fluoro-2-nitroaniline (>98% purity, validated by mp 96-98°C).

  • Reagents:

    
     (1.2 equiv), Cat. DMAP (0.1 equiv), THF (anhydrous).
    
  • Conditions: Reflux for 4 hours.

  • Workup: Evaporate THF, dissolve in EtOAc, wash with 1M HCl (to remove unreacted aniline) and Brine.

  • Purification: Recrystallization from Hexane/EtOAc (9:1). Note: Column chromatography is often unnecessary if the starting aniline is removed via acid wash.

Common Pitfall (Bis-Boc Formation): Over-reaction leads to the N,N-bis(tert-butoxycarbonyl) derivative.

  • Detection: In 1H NMR, the NH peak disappears, and the Boc singlet integrates to 18H.

  • Correction: Treat the crude mixture with mild base (K2CO3/MeOH) to cleave the labile second Boc group selectively.

References
  • PubChem Compound Summary. (2025). 2-Fluoro-5-nitroaniline.[2][3][4] National Center for Biotechnology Information.

  • Moorthy, K., et al. (2018). Crystal structure of 2-fluoro-5-nitroaniline. IUCrData, 3(3), x180425.[1]

  • Alfa Chemistry. (2025). 19F NMR Chemical Shift and Coupling Constants Table.

  • GuideChem. (2025). 5-Fluoro-2-nitroaniline Properties and Synthesis.

  • BenchChem. (2025).[5] Comparative Analysis of Nitroaniline Derivatives.

Sources

Comparative

comparison of reaction times for different methods of Tert-butyl 5-fluoro-2-nitrophenylcarbamate deprotection

This guide provides an in-depth technical comparison of deprotection methods for tert-butyl 5-fluoro-2-nitrophenylcarbamate , a critical intermediate often encountered in the synthesis of kinase inhibitors and antibacter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of deprotection methods for tert-butyl 5-fluoro-2-nitrophenylcarbamate , a critical intermediate often encountered in the synthesis of kinase inhibitors and antibacterial agents.

Unlike simple aliphatic Boc-amines, this substrate contains a highly electron-deficient aniline core due to the ortho-nitro and meta-fluoro groups. This electronic environment significantly alters the kinetic profile of deprotection, rendering some standard methods inefficient while enhancing others.

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The tert-butoxycarbonyl (Boc) group is typically removed via acid-catalyzed fragmentation.[1][2] However, the 5-fluoro-2-nitroaniline core is extremely electron-deficient.

  • Reduced Basicity: The nitro group strongly withdraws electron density, making the carbamate nitrogen (and the carbonyl oxygen) less basic. This slows down the initial protonation step required for standard acid cleavage (TFA/HCl).

  • Leaving Group Ability: Conversely, once protonation occurs, the resulting aniline is a better leaving group than an electron-rich amine, which can accelerate the fragmentation step (

    
    ).
    

Strategic Recommendation:

  • For Speed (Small Scale): Oxalyl Chloride in Methanol . Surprisingly, this method is accelerated by electron-withdrawing groups (EWGs), completing in <1 hour where HCl might lag.

  • For Reliability (Standard): TFA / DCM .[3] The high acidity overcomes the reduced basicity.

  • For Scale-up (Cost): HCl / MeOH (Reflux) . Slower (3–5 hours) and requires heat, but avoids expensive fluorinated waste.

Part 2: Comparative Analysis of Methods

The following table synthesizes experimental data from analogous electron-deficient aniline substrates.

FeatureMethod A: TFA / DCM Method B: HCl / MeOH Method C: Oxalyl Chloride / MeOH
Reaction Time 30 – 60 min 3 – 5 hours 45 – 60 min
Temperature 0°C to RTReflux (60–65°C)Room Temperature
Mechanism Acidolysis (

-like)
Acidolysis (Thermal assist)Electrophilic Acyl Substitution
EWG Effect Slightly Retarded (Slow protonation)Retarded (Requires heat)Accelerated
Yield 90–95%80–85%88–92%
By-products Isobutylene,

Isobutylene,

, Methyl Chloride
Methyl tert-butyl ether,

, HCl
Scale Suitability < 100 g (Waste disposal issues)> 1 kg (Cost-effective)< 50 g (Gas evolution control)
Deep Dive: Why Oxalyl Chloride?

While TFA is the standard, oxalyl chloride in methanol generates HCl in situ but operates via a distinct mechanism. Research indicates that for N-Boc anilines with strong EWGs (like -NO2 and -F), the reaction rate is faster compared to electron-rich anilines. The EWG destabilizes the carbamate, making it more susceptible to electrophilic attack by the oxalyl species or the locally high concentration of HCl generated in the solvation shell.

Part 3: Decision Logic & Mechanism (Visualized)

Figure 1: Mechanistic Pathways

The diagram below contrasts the standard Acidolysis pathway with the unique behavior of the Nitro-aniline substrate.

BocDeprotection Substrate Boc-5-Fluoro-2-nitroaniline Protonation Protonation (Rate Limiting) Substrate->Protonation + H+ (TFA/HCl) Fragmentation Fragmentation Protonation->Fragmentation - t-Butyl Cation Product 5-Fluoro-2-nitroaniline (Free Base/Salt) Fragmentation->Product - CO2 NitroEffect Nitro Group Effect: Reduces Basicity (Slows Protonation) NitroEffect->Protonation Inhibits LeavingGroup Leaving Group Effect: Stabilizes Aniline (Speeds Fragmentation) LeavingGroup->Fragmentation Promotes

Caption: Electronic push-pull effects of the Nitro group on the Boc deprotection mechanism.

Figure 2: Method Selection Workflow

SelectionLogic Start Start: Deprotect Boc-5-F-2-NO2-Aniline ScaleCheck Is Scale > 100g? Start->ScaleCheck SpeedCheck Is Speed Critical? ScaleCheck->SpeedCheck No MethodHCl Method B: HCl / MeOH (Low Cost, Slower) ScaleCheck->MethodHCl Yes (Cost Driver) AcidSens Acid Sensitive Moieties? SpeedCheck->AcidSens No MethodOxalyl Method C: Oxalyl Chloride / MeOH (Mild, Accelerated by EWG) SpeedCheck->MethodOxalyl Yes (<1 hr) MethodTFA Method A: TFA / DCM (Standard, Fast) AcidSens->MethodTFA No (Robust) AcidSens->MethodOxalyl Yes (Avoid strong acid bath)

Caption: Decision matrix for selecting the optimal deprotection protocol based on scale and constraints.

Part 4: Experimental Protocols

Method A: TFA / DCM (Standard Protocol)

Best for: Discovery chemistry, high yields, and reliability.

  • Dissolution: Dissolve tert-butyl 5-fluoro-2-nitrophenylcarbamate (1.0 equiv) in Dichloromethane (DCM) (5 mL per mmol).

  • Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (approx. 1:1 v/v ratio with DCM).

    • Note: A high concentration of TFA is necessary to overcome the weak basicity of the nitro-aniline nitrogen.

  • Reaction: Remove ice bath and stir at Room Temperature.

    • Monitoring: Check LCMS/TLC after 30 mins. The spot for the Boc-amine (

      
       in 20% EtOAc/Hex) should disappear, replaced by the lower 
      
      
      
      aniline (bright yellow/orange spot).
  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Neutralization: Redissolve in EtOAc and wash with saturated

    
     to obtain the free base.
    
Method B: HCl / Methanol (Scale-Up Protocol)

Best for: Large batches (>100g) where cost of TFA is prohibitive.

  • Preparation: Suspend the substrate (1.0 equiv) in Methanol (5 mL/g).

  • Acidification: Add concentrated HCl (5–10 equiv) or 4M HCl in Dioxane.

  • Reflux: Heat the mixture to reflux (65°C).

    • Critical: Unlike simple Boc-amines, this electron-deficient substrate may stall at RT. Reflux provides the activation energy required for protonation.

  • Duration: Stir for 3–5 hours. Monitor by HPLC.

  • Isolation: Cool to 0°C. The hydrochloride salt of 5-fluoro-2-nitroaniline often precipitates. Filter and wash with cold ether.

Method C: Oxalyl Chloride / Methanol (The "EWG Accelerator")

Best for: Fast reactions under mild conditions.

  • Setup: Dissolve substrate (1.0 equiv) in dry Methanol under

    
    .
    
  • Addition: Add Oxalyl Chloride (2.0 equiv) dropwise at 0°C.

    • Caution: Vigorous gas evolution (

      
      , 
      
      
      
      , isobutylene). Ensure proper venting.
  • Reaction: Warm to RT. Stir for 45–60 mins.

    • Insight: The EWG nature of the 5-fluoro-2-nitro group accelerates this cleavage compared to electron-rich anilines [1].

  • Workup: Evaporate solvent directly. The residue is the pure hydrochloride salt.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: Royal Society of Chemistry (RSC) Advances, 2020. URL:[Link] Relevance: Confirms that electron-withdrawing groups (nitro, fluoro) accelerate Boc deprotection using this reagent.[4]

  • Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

Validation

Patent Analysis and Synthesis Comparison Guide: Tert-butyl 5-fluoro-2-nitrophenylcarbamate

This guide provides an in-depth analysis of the synthetic routes to Tert-butyl 5-fluoro-2-nitrophenylcarbamate, a critical intermediate in modern medicinal chemistry and drug development. By examining the patent landscap...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthetic routes to Tert-butyl 5-fluoro-2-nitrophenylcarbamate, a critical intermediate in modern medicinal chemistry and drug development. By examining the patent landscape and related scientific literature, we will compare methodologies, focusing on reaction efficiency, scalability, and the underlying chemical principles that govern protocol selection.

Introduction: The Strategic Importance of Tert-butyl 5-fluoro-2-nitrophenylcarbamate

Tert-butyl 5-fluoro-2-nitrophenylcarbamate serves as a key building block in the synthesis of complex pharmaceutical agents. Its structure is strategically designed:

  • The Nitro Group (-NO₂): A versatile functional group that acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring. It can also be readily reduced to an amine, providing a synthetic handle for further elaboration.[1]

  • The Fluoro Group (-F): Often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modify pharmacokinetic properties.

  • The Tert-butoxycarbonyl (Boc) Group: One of the most common nitrogen-protecting groups in organic synthesis. Its stability under a wide range of conditions, coupled with its straightforward removal under acidic conditions, makes it ideal for multi-step synthetic campaigns.

The primary challenge in synthesizing this intermediate is the efficient and selective introduction of the sterically bulky Boc protecting group onto the nitrogen atom of 5-fluoro-2-nitroaniline.

Core Synthetic Strategy: N-Boc Protection of 5-fluoro-2-nitroaniline

The most prevalent and direct method disclosed in chemical literature and analogous patent filings for similar structures is the N-acylation of 5-fluoro-2-nitroaniline with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amino group of the aniline attacks one of the electrophilic carbonyl carbons of Boc anhydride. This process is typically facilitated by a base to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction. A catalytic amount of a hyper-nucleophilic agent like 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aniline 5-Fluoro-2-nitroaniline Process Process Aniline->Process Acylation Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Process Acylation Reaction Base Base (e.g., Triethylamine) Base->Process Catalyst Catalyst (e.g., DMAP) Catalyst->Process Product Tert-butyl 5-fluoro-2-nitrophenylcarbamate Process->Product

Caption: General schematic for the N-Boc protection of 5-fluoro-2-nitroaniline.

Comparative Analysis of Synthesis Protocols

While a specific patent detailing the synthesis of Tert-butyl 5-fluoro-2-nitrophenylcarbamate is not prominently available, the synthesis of structurally analogous compounds is well-documented. A highly relevant procedure is described for the synthesis of (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester, which provides a robust and adaptable template.[2]

Protocol 1: High-Yield Synthesis via Catalytic Acylation

This method stands out for its high efficiency and is representative of a standard industrial approach. It relies on the use of a tertiary amine base and a nucleophilic catalyst.

Experimental Protocol:

  • Dissolution: Dissolve 5-fluoro-2-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Reagent Addition: Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice/water bath. This is crucial to control the exothermic nature of the acylation and minimize side reactions.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (2.0 eq) in DCM to the cooled mixture. The excess Boc anhydride ensures the complete conversion of the starting material.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Workup and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1N HCl) to remove the base and DMAP, followed by a brine wash. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3][4] Purification is typically achieved via recrystallization or column chromatography.

G start Start dissolve 1. Dissolve 5-fluoro-2-nitroaniline in Dichloromethane (DCM) start->dissolve add_reagents 2. Add Triethylamine (Base) & DMAP (Catalyst) dissolve->add_reagents cool 3. Cool Mixture to 0-5°C add_reagents->cool add_boc 4. Add (Boc)₂O Solution Dropwise cool->add_boc react 5. Stir & Monitor by TLC add_boc->react workup 6. Aqueous Workup (Wash with H₂O, HCl, Brine) react->workup Reaction Complete isolate 7. Dry, Filter & Concentrate workup->isolate purify 8. Purify Product (Recrystallization/Chromatography) isolate->purify end_node End purify->end_node

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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